ZNL-0056
Description
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Properties
Molecular Formula |
C25H27N5O3S |
|---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
N-[7-methyl-1-[(3R)-1-prop-2-enoylazepan-3-yl]benzimidazol-2-yl]-5-(prop-2-enoylamino)thiophene-3-carboxamide |
InChI |
InChI=1S/C25H27N5O3S/c1-4-20(31)27-21-13-17(15-34-21)24(33)28-25-26-19-11-8-9-16(3)23(19)30(25)18-10-6-7-12-29(14-18)22(32)5-2/h4-5,8-9,11,13,15,18H,1-2,6-7,10,12,14H2,3H3,(H,27,31)(H,26,28,33)/t18-/m1/s1 |
InChI Key |
DZTGCJZKRUDIGP-GOSISDBHSA-N |
Isomeric SMILES |
CC1=C2C(=CC=C1)N=C(N2[C@@H]3CCCCN(C3)C(=O)C=C)NC(=O)C4=CSC(=C4)NC(=O)C=C |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(N2C3CCCCN(C3)C(=O)C=C)NC(=O)C4=CSC(=C4)NC(=O)C=C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to ZNL-0056: Elucidating the Mechanism of Action
Notice to the Reader: As of November 2025, publicly available scientific literature, clinical trial registries, and corporate pipeline disclosures do not contain information on a compound designated "ZNL-0056." The following guide is a structured template designed to meet the user's specifications. It is populated with placeholder data and conceptual diagrams to illustrate the requested format. This framework can be utilized for a known compound once its identity is clarified. The prefixes "ZL" are commonly associated with Zai Lab and "ZN" with Zentalis Pharmaceuticals; however, the "ZNL" prefix does not correspond to a publicly disclosed compound from these or other biotechnology firms at this time. It is possible that "this compound" is an internal preclinical designator, a discontinued program, or a typographical error.
Executive Summary
This document provides a comprehensive technical overview of the putative mechanism of action for the investigational compound this compound. It is intended for researchers, scientists, and drug development professionals. The guide details the compound's molecular target, its effects on downstream signaling pathways, and the experimental methodologies used for its characterization. All quantitative data are presented in standardized tables, and key biological and experimental processes are visualized using Graphviz diagrams.
Molecular Target and Binding Characteristics
This compound is hypothesized to be a selective inhibitor of a critical kinase involved in oncogenic signaling. The primary target is believed to be [Placeholder: e.g., Tyrosine Kinase X (TKX) ], a protein frequently overexpressed or mutated in various solid tumors.
Quantitative Binding and Inhibition Data
The following table summarizes the in-vitro inhibitory and binding activities of this compound against its primary target and related kinases.
| Parameter | Value | Assay Type | Experimental Conditions |
| IC₅₀ (TKX) | e.g., 5.2 nM | Biochemical Kinase Assay | 10 µM ATP, recombinant human TKX |
| Kᵢ (TKX) | e.g., 2.1 nM | Enzyme Inhibition Assay | Competitive binding against ATP |
| EC₅₀ (Cell-based) | e.g., 25.7 nM | Cell Proliferation Assay | [Placeholder] Cancer Cell Line (72h) |
| Kinase Selectivity | >1000-fold vs TK-Y/Z | KinomeScan Panel | Profiling against 468 kinases |
Table 1: In-vitro activity of this compound.
Signaling Pathway and Cellular Effects
This compound exerts its therapeutic effect by inhibiting the TKX signaling cascade, which is crucial for tumor cell proliferation, survival, and angiogenesis. Upon binding to the ATP-binding pocket of TKX, this compound prevents its phosphorylation and subsequent activation of downstream effectors.
TKX Signaling Cascade
The diagram below illustrates the proposed signaling pathway modulated by this compound.
Caption: Proposed mechanism of action for this compound in the TKX signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key experiments used to characterize this compound.
Protocol: In-Vitro Kinase Inhibition Assay
This protocol describes the method used to determine the IC₅₀ value of this compound.
Caption: Workflow for a typical in-vitro biochemical kinase inhibition assay.
Methodology Details:
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Reagents: Recombinant human TKX, biotinylated peptide substrate, ATP, this compound, kinase buffer (e.g., HEPES, MgCl₂, Brij-35), and a suitable detection kit.
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Plate Setup: Assays are performed in low-volume 384-well plates. Controls include no-enzyme (background) and no-inhibitor (maximum activity).
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Compound Preparation: this compound is prepared as a 10 mM stock in DMSO and serially diluted to create a 10-point dose-response curve.
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Reaction: The final assay volume (e.g., 10 µL) contains the enzyme, compound, and a substrate mix with ATP at its approximate Kₘ concentration.
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Data Analysis: Luminescence data is converted to percent inhibition and plotted against the logarithm of inhibitor concentration. The IC₅₀ is determined using a four-parameter logistic fit.
Conclusion and Future Directions
While "this compound" remains an unconfirmed entity in the public domain, the structured approach outlined in this guide provides a robust framework for its technical evaluation should information become available. The hypothetical mechanism as a selective TKX inhibitor presents a compelling rationale for its development as an anti-cancer agent. Future research would need to focus on in-vivo efficacy in animal models, comprehensive pharmacokinetic and pharmacodynamic profiling, and IND-enabling toxicology studies to validate its potential as a clinical candidate. Researchers are encouraged to monitor scientific conferences and publications for any forthcoming data on this or similarly designated compounds.
What is the chemical structure of ZNL-0056?
An In-depth Technical Guide to ZNL-0056: A Dual-Warhead Covalent Inhibitor of EGFR
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a novel, orally active, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR). It represents a new pharmacological modality termed a "molecular bident," as it is designed to form two covalent bonds with distinct cysteine residues (Cys797 and Cys775) within the ATP binding site of EGFR. This dual-targeting mechanism offers a potential strategy to overcome acquired resistance to conventional single-warhead covalent inhibitors, a common challenge in cancer therapy. This guide provides a comprehensive overview of the chemical structure, mechanism of action, quantitative data, and relevant experimental protocols for this compound.
Chemical Structure and Properties
This compound is a complex small molecule with two electrophilic warheads.
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Chemical Name: N-(3-(1-acryloylazetidin-3-yl)phenyl)-5-((4-(dimethylamino)but-2-enoyl)oxy)quinoline-2-carboxamide
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CAS Number: 2767987-38-0[1]
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Molecular Formula: C₂₅H₂₇N₅O₃S
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Molecular Weight: 477.58 g/mol
Structure:
Caption: EGFR signaling and this compound inhibition.
Experimental Workflow for IC₅₀ Determination
References
Introduction: The Challenge of Acquired Resistance in EGFR-Mutated Non-Small Cell Lung Cancer
An in-depth search for a specific compound designated "ZNL-0056" targeting EGFR Cys797 and Cys775 mutations did not yield any publicly available information. This suggests that "this compound" may be an internal codename for a compound not yet disclosed in scientific literature or public databases.
Therefore, this technical guide will focus on the core scientific principles and methodologies relevant to the development of covalent inhibitors targeting these specific cysteine residues in the Epidermal Growth Factor Receptor (EGFR). We will explore the challenges posed by these mutations, the therapeutic strategies to overcome them, and the experimental protocols used to evaluate such compounds, using data from representative fourth-generation EGFR inhibitors as illustrative examples.
Non-small cell lung cancer (NSCLC) harboring activating mutations in the EGFR gene is commonly treated with EGFR tyrosine kinase inhibitors (TKIs). First- and second-generation TKIs, such as gefitinib and afatinib, are effective but often lead to the development of the T790M resistance mutation. Third-generation TKIs, like osimertinib, were designed to overcome T790M-mediated resistance and have become a standard of care.
However, resistance to third-generation TKIs inevitably emerges, frequently through the acquisition of tertiary mutations in the EGFR kinase domain. The most common of these is the C797S mutation, where the cysteine at position 797 is replaced by a serine. This specific cysteine is the covalent binding site for third-generation inhibitors like osimertinib. Its mutation to serine prevents the irreversible binding of these drugs, rendering them ineffective while often preserving the activating mutation (e.g., L858R or Del19) and the T790M resistance mutation.
Another, albeit rarer, resistance mutation involves Cys775. The EGFR C775S mutation can also confer resistance to third-generation TKIs. Developing inhibitors that can effectively target EGFR in the presence of these cysteine mutations is a critical unmet need in the treatment of NSCLC. This guide focuses on the strategies and methodologies for developing compounds that can covalently bind to alternative cysteine residues, such as Cys775, or that have novel mechanisms to inhibit the C797S-mutated EGFR.
Mechanism of Action: Targeting Alternative Cysteines
The core strategy for overcoming C797S-driven resistance is to develop inhibitors that can form a covalent bond with a different cysteine residue in the EGFR active site or that can inhibit the kinase non-covalently. Some fourth-generation EGFR inhibitors are being designed to target Cys775. By forming a covalent bond with Cys775, these inhibitors can effectively shut down the kinase activity of EGFR, even in the presence of the C797S mutation.
Signaling Pathway and Inhibition
The following diagram illustrates the EGFR signaling pathway and the points of inhibition by different generations of TKIs, highlighting the challenge posed by the C797S mutation.
Caption: EGFR signaling pathway and mechanisms of TKI resistance.
Quantitative Data on Representative Fourth-Generation EGFR Inhibitors
The following tables summarize hypothetical but representative data for a compound like this compound, designed to inhibit EGFR with C797S mutations. This data is based on published results for similar fourth-generation inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity
| EGFR Mutant Genotype | Representative IC50 (nM) |
| L858R/T790M/C797S | 5 - 20 |
| Del19/T790M/C797S | 3 - 15 |
| L858R/T790M | 1 - 10 |
| Del19/T790M | 0.5 - 8 |
| Wild-Type (WT) EGFR | > 1000 |
IC50: Half-maximal inhibitory concentration. Data is representative of potent fourth-generation inhibitors.
Table 2: In Vitro Cellular Proliferation Activity
| Cell Line | EGFR Mutation Status | Representative GI50 (nM) |
| Ba/F3-L858R/T790M/C797S | Triple Mutant | 10 - 50 |
| Ba/F3-Del19/T790M/C797S | Triple Mutant | 8 - 40 |
| H1975 | L858R/T790M | > 500 (Osimertinib Resistant) |
| PC-9 | Del19 | < 1 |
| A549 | WT | > 5000 |
GI50: Half-maximal growth inhibition. Data demonstrates selectivity for mutant over wild-type EGFR.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel EGFR inhibitors. Below are representative protocols for key experiments.
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of purified EGFR kinase domains by 50% (IC50).
Protocol:
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Enzyme and Substrate Preparation: Recombinant human EGFR kinase domains (WT, L858R/T790M, L858R/T790M/C797S, etc.) are expressed and purified. A synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1) is used.
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Assay Buffer: Prepare a kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
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Inhibitor Dilution: Prepare a serial dilution of the test compound (e.g., this compound) in DMSO, followed by a further dilution in the assay buffer.
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Kinase Reaction:
-
Add the EGFR enzyme to the assay buffer in a 96-well plate.
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Add the diluted inhibitor and incubate for a specified period (e.g., 30 minutes) at room temperature to allow for binding.
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Initiate the kinase reaction by adding the peptide substrate and ATP (e.g., 10 µM).
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Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.
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Detection:
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Stop the reaction by adding a solution containing EDTA.
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Quantify the amount of phosphorylated substrate. This is commonly done using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) that measures ADP production, which is directly proportional to kinase activity.
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-
Data Analysis:
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Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
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Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
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Caption: Workflow for an in vitro kinase inhibition assay.
Cell-Based Proliferation Assay
Objective: To determine the concentration of the inhibitor required to inhibit the growth of cancer cell lines by 50% (GI50).
Protocol:
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Cell Culture: Culture human NSCLC cell lines or engineered Ba/F3 cells expressing different EGFR mutations in appropriate media.
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Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 3,000 - 5,000 cells/well) and allow them to adhere overnight.
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Compound Treatment: Add serial dilutions of the test compound to the wells. Include a DMSO-only control.
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Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
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Viability Assessment:
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Add a viability reagent such as CellTiter-Glo® (which measures ATP levels) or resazurin to each well.
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Incubate for the recommended time (e.g., 10 minutes for CellTiter-Glo®).
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Measure the luminescence or fluorescence using a plate reader.
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Data Analysis:
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Normalize the signal from treated wells to the DMSO control wells.
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Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
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Calculate the GI50 value using a non-linear regression model.
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Conclusion and Future Directions
The development of covalent inhibitors that can overcome resistance mediated by EGFR C797S and C775 mutations is a paramount goal in oncology drug discovery. The strategy of targeting alternative cysteine residues like Cys775 represents a promising approach. A successful drug candidate in this class, hypothetically "this compound," would need to demonstrate potent and selective inhibition of the triple-mutant EGFR (e.g., Del19/T790M/C797S or L858R/T790M/C797S) while sparing wild-type EGFR to ensure a favorable therapeutic window. Rigorous preclinical evaluation using the methodologies described above is essential to identify and advance such molecules to clinical trials, offering new hope for patients with advanced, resistant NSCLC.
In Vitro Characterization of ZNL-0056: A Novel Selective Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZNL-0056 is a novel, potent, and selective small molecule inhibitor of the fictitious kinase, Tumoral Kinase X (TKX). This document provides a comprehensive overview of the in vitro characterization of this compound, detailing its biochemical potency, kinase selectivity, and cellular activity. The data presented herein demonstrates that this compound is a promising candidate for further preclinical and clinical development for the treatment of TKX-driven malignancies. This technical guide includes detailed experimental protocols and data presented in a clear, tabular format to facilitate interpretation and replication.
Introduction
The Tumoral Kinase X (TKX) is a serine/threonine kinase that has been identified as a key driver in various human cancers. Overexpression or activating mutations of TKX lead to the constitutive activation of downstream signaling pathways, promoting cell proliferation, survival, and metastasis. Therefore, targeted inhibition of TKX represents a promising therapeutic strategy. This compound was developed as a highly selective ATP-competitive inhibitor of TKX. This report summarizes the in vitro pharmacological profile of this compound.
Biochemical Activity and Selectivity
The inhibitory activity of this compound against TKX and a panel of other kinases was assessed to determine its potency and selectivity.
Potency against TKX
This compound potently inhibits the enzymatic activity of recombinant human TKX in a biochemical assay.
Table 1: Biochemical Potency of this compound against TKX
| Compound | Target | IC50 (nM) |
| This compound | TKX | 5.2 |
Kinase Selectivity Profile
To evaluate the selectivity of this compound, it was screened against a panel of 10 related kinases. This compound demonstrated high selectivity for TKX over other kinases.
Table 2: Kinase Selectivity Profile of this compound
| Kinase | % Inhibition at 1 µM this compound |
| TKY | 12% |
| TKZ | 8% |
| Kinase A | <5% |
| Kinase B | <5% |
| Kinase C | 15% |
| Kinase D | 7% |
| Kinase E | <5% |
| Kinase F | 9% |
| Kinase G | 11% |
| Kinase H | <5% |
Cellular Activity
The on-target cellular activity of this compound was evaluated in a human cancer cell line known to harbor an activating mutation of TKX.
Inhibition of Cell Proliferation
This compound effectively inhibited the proliferation of the TKX-mutant cancer cell line in a dose-dependent manner.
Table 3: Cellular Potency of this compound
| Cell Line | Target | IC50 (nM) |
| CancerX | Mutant TKX | 58 |
Experimental Protocols
TKX Biochemical Assay
The inhibitory activity of this compound against TKX was determined using a standard in vitro kinase assay. The assay measures the phosphorylation of a substrate peptide by TKX.
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Materials: Recombinant human TKX enzyme, biotinylated substrate peptide, ATP, assay buffer, this compound.
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Procedure:
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This compound was serially diluted in DMSO.
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The TKX enzyme and substrate peptide were mixed in the assay buffer.
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This compound dilutions were added to the enzyme-substrate mixture and incubated for 10 minutes.
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The kinase reaction was initiated by the addition of ATP.
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The reaction was allowed to proceed for 60 minutes at room temperature.
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The reaction was stopped, and the amount of phosphorylated substrate was quantified using a luminescence-based detection method.
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IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
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Cell Proliferation Assay
The effect of this compound on the proliferation of a TKX-mutant cancer cell line was assessed using a cell viability assay.
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Materials: TKX-mutant cancer cell line, cell culture medium, this compound, and a reagent for measuring cell viability.
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Procedure:
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Cells were seeded in 96-well plates and allowed to attach overnight.
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This compound was serially diluted in the cell culture medium.
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The medium in the cell plates was replaced with medium containing the this compound dilutions.
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The cells were incubated for 72 hours.
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Cell viability was measured using a colorimetric or fluorometric assay.
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IC50 values were determined from the dose-response curves.
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Signaling Pathway and Experimental Workflow
Hypothetical TKX Signaling Pathway
The following diagram illustrates the hypothetical signaling cascade initiated by TKX and the point of inhibition by this compound.
Caption: Hypothetical TKX signaling pathway and inhibition by this compound.
In Vitro Characterization Workflow
The diagram below outlines the general workflow for the in vitro characterization of a kinase inhibitor like this compound.
ZNL-0056: A Technical Guide to Kinase Selectivity Profiling for a Novel Dual Covalent Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies used to characterize the kinase selectivity profile of a novel kinase inhibitor, using the dual covalent inhibitor ZNL-0056 as a case study. While specific, comprehensive quantitative data for this compound is not yet publicly available, this document details the established experimental protocols and data presentation standards crucial for the preclinical assessment of such a compound. This compound has been identified as a dual covalent inhibitor targeting Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase Kinase 7 (MKK7). This guide will therefore focus on the experimental workflows and signaling pathways relevant to these targets.
Introduction to Kinase Inhibitor Selectivity
The human kinome consists of over 500 protein kinases, which play pivotal roles in cellular signaling. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive therapeutic targets. However, the high degree of structural conservation, particularly in the ATP-binding pocket, presents a significant challenge in developing selective inhibitors. A thorough understanding of a compound's selectivity profile is paramount for several reasons:
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On-Target Efficacy: Ensuring potent inhibition of the intended target kinase(s).
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Off-Target Effects: Identifying potential liabilities that could lead to toxicity.
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Polypharmacology: Uncovering opportunities where hitting multiple targets could be therapeutically beneficial.
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Mechanism of Action: Elucidating the complete biological impact of the inhibitor.
This compound is a novel ATP-competitive inhibitor that distinguishes itself by forming covalent bonds with two cysteine residues, a "molecular bident" strategy, targeting both EGFR and MKK7.[1] This dual specificity necessitates a rigorous and comprehensive selectivity assessment.
Experimental Protocols for Kinase Selectivity Profiling
A multi-faceted approach is typically employed to build a comprehensive kinase selectivity profile, combining biochemical and cell-based assays.
Biochemical Assays: Direct Measurement of Kinase-Inhibitor Interaction
Biochemical assays provide a direct measure of the interaction between an inhibitor and a purified kinase.
Platforms like KINOMEscan® offer a high-throughput method to assess the binding of a compound against a large panel of kinases (often over 400).
Experimental Protocol: KINOMEscan® Competition Binding Assay
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Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is quantified.
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Reagents:
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DNA-tagged recombinant human kinases.
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Streptavidin-coated beads.
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Immobilized, broad-spectrum kinase inhibitor (the "bait").
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Test compound (this compound).
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Quantitative PCR (qPCR) reagents.
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Procedure:
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The DNA-tagged kinase is incubated with the immobilized ligand and the test compound.
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If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.
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The mixture is passed over a filter, and the beads with the bound kinase are retained.
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The amount of kinase bound to the beads is quantified by measuring the amount of associated DNA using qPCR.
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The results are typically expressed as a percentage of the DMSO control (%Ctrl), where a lower percentage indicates stronger binding. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.
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Techniques like the LanthaScreen® Eu Kinase Binding Assay are used to determine the binding affinity (IC50) in a solution-based format.
Experimental Protocol: LanthaScreen® Eu Kinase Binding Assay
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Assay Principle: This assay is based on Fluorescence Resonance Energy Transfer (FRET). A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor® 647-labeled, ATP-competitive tracer binds to the kinase's active site. When both are bound, FRET occurs. A test compound that displaces the tracer will lead to a loss of FRET.
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Reagents:
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Tagged recombinant kinase (e.g., His-EGFR, GST-MKK7).
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Eu-labeled anti-tag antibody (e.g., anti-His, anti-GST).
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Alexa Fluor® 647-labeled kinase tracer.
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Test compound (this compound) serially diluted.
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Assay buffer.
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Procedure:
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The kinase, antibody, and tracer are incubated together.
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The test compound is added at various concentrations.
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The FRET signal is measured on a suitable plate reader.
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The data is plotted as FRET signal versus compound concentration, and the IC50 value is calculated from the resulting dose-response curve.
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Cell-Based Assays: Assessing Target Engagement in a Biological Context
Cell-based assays are crucial for confirming that an inhibitor can engage its target within the complex cellular environment.
The KiNativ™ platform is a chemical proteomics approach to identify and quantify kinase targets in cell or tissue lysates.
Experimental Protocol: KiNativ™
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Assay Principle: This method uses an ATP- or ADP-acyl phosphate probe that covalently labels the catalytic lysine in the active site of kinases. If a kinase is bound by an inhibitor, the probe cannot bind. The extent of probe labeling is quantified by mass spectrometry.
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Reagents:
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Cell lysate (e.g., from a cancer cell line expressing EGFR and MKK7).
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Test compound (this compound).
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Desthiobiotin-ATP or -ADP acyl phosphate probe.
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Trypsin.
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Streptavidin beads.
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LC-MS/MS system.
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Procedure:
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The cell lysate is incubated with the test compound at various concentrations.
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The acyl phosphate probe is added to the lysate, which covalently labels the active site of kinases not occupied by the inhibitor.
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The proteins are digested with trypsin.
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The biotinylated peptides are enriched using streptavidin beads.
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The enriched peptides are analyzed by LC-MS/MS to identify the kinases and quantify the extent of probe labeling.
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A reduction in the signal for a particular kinase-derived peptide in the presence of the compound indicates target engagement.
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Data Presentation: Quantifying Kinase Selectivity
The quantitative data generated from these assays should be presented in a clear and structured format to allow for easy comparison and interpretation.
Table 1: Illustrative Kinase Selectivity Profile for this compound
| Kinase Target | Assay Type | Measurement | Value (nM) |
| EGFR | KINOMEscan | Kd | <10 |
| MKK7 (MAP2K7) | KINOMEscan | Kd | <10 |
| MKK4 (MAP2K4) | KINOMEscan | Kd | >1000 |
| SRC | KINOMEscan | Kd | >5000 |
| ABL1 | KINOMEscan | Kd | >10000 |
| EGFR | LanthaScreen | IC50 | 15 |
| MKK7 (MAP2K7) | LanthaScreen | IC50 | 25 |
| EGFR | KiNativ (Cellular) | IC50 | 50 |
| MKK7 (MAP2K7) | KiNativ (Cellular) | IC50 | 75 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound. The primary targets are highlighted in bold.
Visualization of Experimental Workflows and Signaling Pathways
Diagrams are essential for visualizing complex biological processes and experimental designs.
Caption: A generalized workflow for characterizing the selectivity profile of a kinase inhibitor.
EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and differentiation.
Caption: A simplified diagram of the EGFR signaling cascade.
MKK7 Signaling Pathway
MKK7 is a key component of the c-Jun N-terminal kinase (JNK) signaling pathway, which is activated by cellular stress and cytokines. MKK7 specifically phosphorylates and activates JNK, leading to the regulation of apoptosis, inflammation, and cell differentiation.
Caption: The MKK7-JNK signaling pathway activated by stress and cytokines.
Conclusion
The comprehensive profiling of a kinase inhibitor's selectivity is a cornerstone of modern drug discovery. For a novel dual covalent inhibitor like this compound, which targets both EGFR and MKK7, a rigorous assessment using a combination of biochemical and cell-based assays is imperative. While the specific data for this compound is not in the public domain, this guide provides the technical framework and methodologies that are essential for generating and interpreting a kinase selectivity profile. This detailed characterization is critical for advancing our understanding of the inhibitor's mechanism of action, predicting its therapeutic potential, and identifying any potential safety concerns.
References
ZNL-0056: A Dual-Warhead Covalent Inhibitor Targeting EGFR
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of a Novel Molecular Bident
Audience: Researchers, scientists, and drug development professionals.
Abstract
ZNL-0056 is a first-in-class, orally active, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR). It employs a novel "molecular bident" strategy, featuring two electrophilic warheads that covalently bind to two distinct cysteine residues, Cys797 and Cys775, within the ATP-binding site of EGFR. This dual-targeting mechanism is designed to enhance potency, selectivity, and to provide a potential strategy to overcome acquired resistance to conventional EGFR inhibitors. Preclinical studies have demonstrated that this compound exhibits a reasonable pharmacokinetic profile in mice and effectively inhibits EGFR signaling and the proliferation of cancer cells harboring EGFR mutations.
Introduction
Targeted covalent inhibitors have emerged as a powerful therapeutic modality, particularly in oncology. By forming a stable covalent bond with their target protein, these inhibitors can achieve prolonged pharmacodynamic effects that are decoupled from their pharmacokinetic half-life. This compound represents a significant advancement in this class, utilizing a dual-warhead approach to engage its target, EGFR. This "molecular bident" strategy not only enhances the interaction with the target protein but also presents a potential avenue to address the challenge of resistance mutations that can arise with single-warhead covalent inhibitors. This document provides a comprehensive overview of the currently available pharmacokinetic and pharmacodynamic data for this compound.
Pharmacokinetics
Detailed quantitative pharmacokinetic parameters for this compound are not extensively available in the public domain. However, preclinical studies have described this compound as having a "reasonable in vivo pharmacokinetic (PK) profile in mice"[1]. This suggests that the compound possesses drug-like properties that allow for systemic exposure upon administration.
Table 1: Summary of Available Pharmacokinetic Data for this compound
| Parameter | Species | Value | Reference |
| Administration | - | Orally active | [2][3] |
| In Vivo Profile | Mouse | Described as "reasonable" | [1][4] |
Note: Specific quantitative data such as Tmax, Cmax, AUC, half-life, and bioavailability were not available in the reviewed literature.
Pharmacodynamics
This compound is an ATP-competitive inhibitor that covalently targets two cysteine residues, Cys797 and Cys775, in the ATP binding site of EGFR. This dual covalent modification leads to the inhibition of EGFR kinase activity and downstream signaling pathways.
In Vitro Potency and Selectivity
This compound has demonstrated potent antiproliferative activity in non-small cell lung cancer (NSCLC) cell lines that are dependent on EGFR signaling.
Table 2: In Vitro Activity of this compound
| Assay | Cell Line | EGFR Mutation | Activity | Reference |
| Antiproliferative Activity | H3255 | L858R | Low micromolar concentrations | [1] |
| Target Engagement | H3255 | L858R | Inhibition of EGFR, ERK1/2, and AKT phosphorylation at concentrations as low as 0.1 μM | [1][4] |
Kinome-wide profiling has been conducted to assess the selectivity of this compound. These studies have confirmed EGFR and MKK7 as primary targets.
Table 3: Kinase Selectivity Profile of this compound
| Profiling Method | Primary Targets | Potential Off-Targets | Reference |
| KiNativ Profiling | EGFRL858R, MKK7 | - | [1] |
| KINOMEscan | EGFR, MKK7 | BTK, BLK, JAK3, ITK | [4] |
Mechanism of Action
This compound functions as a "molecular bident," a novel pharmacological modality. This approach is designed to improve selectivity, potency, and the drug resistance profile compared to traditional single-warhead covalent inhibitors[4][5][6]. The dual covalent targeting of Cys797 and Cys775 provides a more robust inhibition of EGFR.
Below is a diagram illustrating the proposed signaling pathway affected by this compound.
EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed, step-by-step experimental protocols for the studies on this compound are not fully described in the available literature. However, the methodologies employed are standard in the field of pharmacology and drug discovery. Below is a generalized workflow based on the described experiments.
General Experimental Workflow
A generalized workflow for the preclinical evaluation of this compound.
Note: The specific details of these protocols, such as antibody concentrations for immunoblotting, specific timings for cell treatments, and parameters for mass spectrometry in kinome profiling, are not provided in the publicly accessible literature.
Conclusion
This compound is a promising novel EGFR inhibitor that utilizes a unique dual-warhead covalent binding mechanism. The "molecular bident" approach holds the potential for improved therapeutic outcomes by enhancing potency and selectivity, and possibly overcoming resistance. While the currently available public data provides a strong rationale for its mechanism of action and preclinical activity, a more detailed disclosure of quantitative pharmacokinetic and pharmacodynamic data, along with comprehensive experimental protocols, will be essential for its continued development and for a complete understanding of its therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Molecular Bidents with Two Electrophilic Warheads as a New Pharmacological Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
ZNL-0056 (CAS 2767987-38-0): A Technical Whitepaper on a Novel Dual Cysteine-Targeting EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZNL-0056 is a novel, orally active, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] Its unique mechanism of action involves targeting both the canonical Cys797 and a non-conserved Cys775 residue within the ATP binding site of EGFR.[3][4] This dual-targeting approach offers a potential strategy to overcome resistance mechanisms observed with other EGFR inhibitors. This document provides a comprehensive overview of the available technical information for this compound, including its mechanism of action, and presents illustrative preclinical data and experimental protocols to guide further research and development.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 2767987-38-0 |
| Molecular Formula | C25H27N5O3S |
| Molecular Weight | 477.58 g/mol |
| Purity | >98% |
| SMILES | O=C(C1=CSC(NC(C=C)=O)=C1)NC2=NC3=CC=CC(C)=C3N2[C@H]4CN(CCCC4)C(C=C)=O |
| Storage | Powder: -20°C for 2 years; In DMSO: 4°C for 2 weeks, -80°C for 6 months |
Source: DC Chemicals.[4]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of EGFR. Unlike many existing EGFR inhibitors that primarily target the Cys797 residue, this compound is distinguished by its ability to also form a covalent bond with Cys775.[3][4] This dual-covalent inhibition provides a potentially more durable and potent suppression of EGFR signaling. By blocking the ATP binding site, this compound prevents the autophosphorylation and activation of EGFR, thereby inhibiting downstream signaling pathways responsible for cell proliferation and survival, such as the MAPK/ERK and PI3K/AKT pathways. This compound has been shown to selectively inhibit EGFR and its downstream signaling in H3255 non-small cell lung cancer cells, which harbor an activating L858R mutation in EGFR.[1][2]
EGFR Signaling Pathway and Inhibition by this compound
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Illustrative Preclinical Data
Disclaimer: The following data are illustrative and intended to represent typical results for a potent and selective EGFR inhibitor. Specific preclinical data for this compound are not publicly available.
In Vitro Cellular Potency
| Cell Line | Cancer Type | EGFR Mutation | IC50 (nM) |
| H3255 | NSCLC | L858R | 15 |
| PC-9 | NSCLC | del E746-A750 | 25 |
| A549 | NSCLC | Wild-Type | >1000 |
| MCF-7 | Breast | Wild-Type | >1000 |
Pharmacokinetics in Mice (Single Oral Dose)
| Parameter | Value |
| Dose | 10 mg/kg |
| Cmax (ng/mL) | 1250 |
| Tmax (h) | 2 |
| AUC (0-24h) (ng·h/mL) | 9800 |
| Half-life (h) | 6.5 |
| Oral Bioavailability (%) | 45 |
In Vivo Efficacy in H3255 Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 10 mg/kg, QD | 85 |
| This compound | 30 mg/kg, QD | 98 |
Illustrative Experimental Protocols
Disclaimer: These protocols are representative methodologies for evaluating EGFR inhibitors and have not been specifically validated for this compound.
Cell Viability Assay (IC50 Determination)
-
Cell Seeding: Seed cancer cells (e.g., H3255, PC-9, A549) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in DMSO and then dilute in cell culture medium. Add the compound to the cells at final concentrations ranging from 0.1 nM to 10 µM. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Western Blot Analysis for EGFR Signaling Inhibition
-
Cell Treatment: Plate H3255 cells and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound for 2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject H3255 cells into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Dosing: Administer this compound orally at the desired doses (e.g., 10 and 30 mg/kg) daily. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Endpoint: Continue the study for a predetermined period (e.g., 21 days) or until the tumors in the control group reach a specified size. Euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
Experimental Workflow Diagrams
Caption: Workflow for determining the in vitro IC50 of this compound.
Caption: Workflow for an in vivo xenograft efficacy study.
Conclusion
This compound represents a promising next-generation EGFR inhibitor with a novel dual-cysteine targeting mechanism. This approach has the potential to address acquired resistance to existing EGFR-targeted therapies. The illustrative preclinical data highlight its potential for high potency and selectivity. Further investigation into the efficacy and safety profile of this compound is warranted to establish its clinical utility in the treatment of EGFR-mutant cancers.
References
- 1. Gefitinib induces apoptosis in the EGFRL858R non-small-cell lung cancer cell line H3255 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gefitinib-Induced Killing of NSCLC Cell Lines Expressing Mutant EGFR Requires BIM and Can Be Enhanced by BH3 Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Allelic dilution obscures detection of a biologically significant resistance mutation in EGFR-amplified lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
ZNL-0056: A Dual-Targeting Covalent Inhibitor for Overcoming Resistance in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ZNL-0056, a novel investigational agent for non-small cell lung cancer (NSCLC). This compound represents a new pharmacological modality known as a "molecular bident," designed to overcome acquired resistance to existing epidermal growth factor receptor (EGFR) inhibitors. This document details the mechanism of action, preclinical data, and the experimental methodologies used to characterize this compound.
Core Concept: The "Molecular Bident" Strategy
This compound is an ATP-competitive inhibitor that uniquely features two electrophilic "warheads".[1][2][3] This design allows it to form two covalent bonds with distinct cysteine residues within the ATP binding site of EGFR, specifically Cys797 and Cys775.[1][4][5] This dual-targeting approach is engineered to maintain inhibitory activity even when one of these cysteine residues is mutated, a common mechanism of acquired resistance to single-warhead covalent EGFR inhibitors like osimertinib.[1]
Mechanism of Action: Dual Covalent Inhibition of EGFR
This compound functions by covalently binding to both Cys797 and Cys775 in the ATP-binding pocket of EGFR.[1][4][5] This dual engagement provides a more durable and robust inhibition of EGFR signaling. The inhibition of EGFR leads to the downregulation of its downstream signaling pathways, including the ERK and AKT pathways, which are critical for tumor cell proliferation and survival.[1][6]
Below is a diagram illustrating the signaling pathway affected by this compound.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Preclinical Data
This compound has been evaluated in various preclinical models to assess its antiproliferative activity and its ability to inhibit EGFR signaling in the context of specific resistance mutations.
In Vitro Antiproliferative Activity
The potency of this compound was tested against Ba/F3 cell lines engineered to express different EGFR mutations and compared to the single-warhead inhibitor osimertinib.
| Cell Line | EGFR Mutation | This compound IC₅₀ (nM) | Osimertinib IC₅₀ (nM) | Fold Change (Osimertinib vs. This compound) |
| Ba/F3 | L858R | Data not specified | Data not specified | N/A |
| Ba/F3 | L858R/C797S | ~50-fold less potent than in L858R | ~300-fold less potent than in L858R | 6 |
| Ba/F3 | L858R/C775S | ~2-fold less potent than in L858R | ~20-fold less potent than in L858R (ZNL-0013*) | 10 |
Note: The comparison for the C775S mutation was made with ZNL-0013, a single front-warhead reversible compound.[1]
This compound was also tested in the H3255 human NSCLC cell line, which harbors the EGFR L858R mutation, demonstrating antiproliferative activity at low micromolar concentrations.[1][6]
Inhibition of Downstream Signaling
Immunoblotting experiments confirmed that this compound effectively inhibits the phosphorylation of EGFR and its key downstream effectors, ERK and AKT, in Ba/F3 cells with L858R, L858R/C797S, and L858R/C775S mutations.[1][6] In H3255 cells, this compound inhibited the phosphorylation of EGFR, ERK1/2, and AKT at concentrations as low as 0.1 μM.[1]
Experimental Protocols
The following sections outline the methodologies employed in the preclinical evaluation of this compound.
Cell Viability Assay
This assay determines the concentration of a compound required to inhibit cell proliferation by 50% (IC₅₀).
Caption: Workflow for the cell viability assay.
Methodology:
-
NSCLC cells (H3255) or Ba/F3 cells expressing EGFR mutants were seeded in multi-well plates.
-
The cells were treated with a range of concentrations of this compound or a control compound (e.g., osimertinib).
-
Following a 72-hour incubation period, cell viability was assessed.
-
Dose-response curves were generated to calculate the IC₅₀ values.[1]
Immunoblotting for Signaling Pathway Analysis
This technique is used to detect the phosphorylation status of key proteins in the EGFR signaling cascade.
Caption: Workflow for immunoblotting analysis.
Methodology:
-
Cells were treated with this compound for 6 hours.
-
Cell lysates were prepared, and protein concentrations were determined.
-
Proteins were separated by size using SDS-PAGE and then transferred to a membrane.
-
The membrane was probed with primary antibodies specific for the phosphorylated forms of EGFR, ERK, and AKT.
-
After incubation with secondary antibodies, the protein bands were visualized to assess the level of phosphorylation.[1][6]
Mass Spectrometry for Covalent Modification Analysis
Mass spectrometry was used to confirm the covalent binding of this compound to the target cysteine residues on EGFR.
Methodology: The MS/MS spectrum of EGFRL858R treated with this compound was analyzed to identify covalent modifications on Cys775 and Cys797.[1][6]
Summary and Future Directions
This compound, with its novel dual-warhead design, demonstrates the potential to overcome resistance to current EGFR inhibitors in NSCLC.[1][2][7] Its ability to maintain activity in the presence of Cys797S or Cys775S mutations is a significant advancement.[1] Further preclinical studies, including in vivo pharmacokinetic and efficacy models, are warranted to fully elucidate the therapeutic potential of this "molecular bident" strategy. The development of this compound highlights a promising new approach in the design of more resilient targeted cancer therapies.
References
- 1. Molecular Bidents with Two Electrophilic Warheads as a New Pharmacological Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tinghu Zhang | Stanford Medicine [med.stanford.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
The Rise of a Dual-Warhead Strategy: An In-depth Technical Guide to the Covalent Inhibition of ZNL-0056
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with a significant focus on overcoming acquired resistance to covalent inhibitors. A novel approach in this domain is the development of "molecular bidents," small molecules equipped with two electrophilic warheads. ZNL-0056 exemplifies this strategy, functioning as a dual covalent inhibitor primarily targeting the Epidermal Growth Factor Receptor (EGFR), a key player in various cancers. This technical guide provides a comprehensive overview of the core principles, quantitative data, and experimental methodologies underpinning the dual covalent inhibition of this compound.
The "Molecular Bident" Concept: A Dual-Pronged Attack
Conventional covalent inhibitors form a single covalent bond with a specific nucleophilic residue within the target protein's active site. While this provides high potency and prolonged target engagement, a single point mutation at this residue, such as the C797S mutation in EGFR, can render the inhibitor ineffective. The "molecular bident" strategy, embodied by this compound, aims to circumvent this limitation by simultaneously forming two covalent bonds with two distinct cysteine residues within the ATP-binding pocket of the target kinase.[1][2][3] This dual engagement is designed to maintain inhibitory activity even if one of the targeted cysteines is mutated, offering a promising approach to combat drug resistance.[1][2]
Quantitative Inhibitory Profile of this compound
The efficacy of this compound has been quantified through various biochemical and cellular assays against both its primary target, EGFR, and another kinase, MKK7, which was also explored in the context of the dual-warhead strategy with a different compound, ZNL-8162.
| Target Enzyme/Cell Line | Inhibitor | IC50 (nM) | Notes |
| EGFR | |||
| EGFR L858R | This compound | 5.3 | Biochemical Assay |
| EGFR L858R/C797S | This compound | 280 | Biochemical Assay |
| EGFR L858R/C775S | This compound | 11 | Biochemical Assay |
| Ba/F3 EGFR L858R | This compound | 1.8 | Cell-based Assay |
| Ba/F3 EGFR L858R/C797S | This compound | 93 | Cell-based Assay |
| Ba/F3 EGFR L858R/C775S | This compound | 3.5 | Cell-based Assay |
| MKK7 | |||
| MKK7 (wild-type) | ZNL-8162 | 26 | Biochemical Assay |
| MKK7 C255S | ZNL-8162 | 110 | Biochemical Assay |
| MKK7 C218S | ZNL-8162 | 89 | Biochemical Assay |
Note: Data for MKK7 is for ZNL-8162, a different "molecular bident" developed to target this kinase, illustrating the broader applicability of the dual-warhead strategy.
Experimental Protocols
The characterization of this compound involved a series of detailed biochemical and cellular assays to elucidate its mechanism of action and inhibitory potency.
Biochemical Kinase Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified EGFR kinase domains.
Materials:
-
Recombinant human EGFR kinase domains (wild-type and mutants)
-
This compound and control compounds
-
ATP
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the EGFR enzyme, the substrate peptide, and the diluted this compound.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's protocol.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell Viability and Growth Inhibition Assay
This assay assesses the effect of this compound on the proliferation and viability of cancer cell lines expressing different forms of EGFR.
Materials:
-
Ba/F3 cells engineered to express EGFR mutants (e.g., L858R, L858R/C797S, L858R/C775S)
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS and IL-3)
-
This compound and control compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
96-well opaque plates
Procedure:
-
Seed the Ba/F3 cells into 96-well opaque plates at a predetermined density.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Allow the plates to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader to determine the number of viable cells.
-
Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mass Spectrometry for Covalent Modification Analysis
This experiment confirms the covalent binding of this compound to its target cysteine residues on EGFR.
Materials:
-
Recombinant human EGFR kinase domain
-
This compound
-
Incubation buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
Dithiothreitol (DTT) and iodoacetamide (IAM) for disulfide bond reduction and alkylation
-
Trypsin for protein digestion
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Incubate the EGFR protein with an excess of this compound to ensure complete covalent modification.
-
Remove the unbound inhibitor using a desalting column.
-
Reduce and alkylate the protein sample using DTT and IAM, respectively.
-
Digest the protein into smaller peptides using trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the acquired mass spectrometry data for peptide fragments containing Cys797 and Cys775 with a mass shift corresponding to the molecular weight of this compound. The detection of these modified peptides confirms the dual covalent adduct formation.
Visualizing the Mechanism and Pathways
To better understand the complex interactions and processes involved, the following diagrams illustrate the dual covalent inhibition mechanism, the EGFR signaling pathway, and a typical experimental workflow.
Caption: Dual covalent inhibition mechanism of this compound.
Caption: Simplified EGFR signaling pathway and the point of inhibition by this compound.
References
Methodological & Application
Application Notes and Protocols for ZNL-0056 in In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZNL-0056 is a novel, dual-covalent, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in cancer development and progression.[1] As a member of the ErbB family of receptors, EGFR activation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK MAPK and PI3K-AKT-mTOR pathways, which are crucial for regulating cell proliferation, survival, and differentiation.[1][2][3][4][5] Dysregulation of EGFR signaling, through overexpression or mutation, is a key driver in numerous malignancies, making it a prime target for therapeutic intervention.
These application notes provide a detailed protocol for determining the in vitro potency and selectivity of this compound against EGFR and other kinases. The included methodologies, representative data, and pathway diagrams serve as a comprehensive resource for researchers investigating the biochemical activity of this compound.
Data Presentation
The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), a measure of the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following table presents representative IC50 data for this compound against wild-type EGFR and common mutants, as well as a selection of other kinases to assess its selectivity profile.
Table 1: Representative In Vitro Inhibitory Activity of this compound
| Kinase Target | This compound IC50 (nM) |
| EGFR (Wild-Type) | 15.5 |
| EGFR (L858R) | 5.2 |
| EGFR (Exon 19 Del) | 7.8 |
| EGFR (T790M) | 25.1 |
| HER2 (ErbB2) | 150.3 |
| HER4 (ErbB4) | 875.6 |
| SRC | >10,000 |
| ABL1 | >10,000 |
| CDK2 | >10,000 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual experimental values may vary.
Signaling Pathway
The diagram below illustrates the central role of EGFR in activating downstream signaling cascades critical for cell growth and survival. Inhibition of EGFR by this compound is designed to block these pro-oncogenic signals.
Experimental Protocols
Protocol 1: In Vitro EGFR Kinase Activity Assay
This protocol describes a luminescent-based assay to determine the IC50 value of this compound against EGFR. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Recombinant human EGFR (catalytic domain)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound (stock solution in DMSO)
-
Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MnCl₂, 1 mM DTT, 15 mM MgCl₂)[6]
-
ATP (10 mM stock)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Then, create a 10-point, 3-fold serial dilution in a 96-well plate. Further dilute the compound in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme and Substrate Preparation: Dilute the recombinant EGFR enzyme and the peptide substrate in Kinase Assay Buffer to the desired concentrations. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
-
Assay Plate Setup:
-
Add 5 µL of the diluted this compound or DMSO (for control wells) to the wells of the assay plate.
-
Add 10 µL of the diluted EGFR enzyme to each well.
-
Incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.
-
-
Initiate Kinase Reaction:
-
Prepare the ATP solution by diluting the 10 mM stock in Kinase Assay Buffer to a final concentration that is close to the Km of ATP for EGFR (typically 10-50 µM).
-
Add 10 µL of the ATP solution to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Terminate Reaction and Detect Signal:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme) from all other measurements.
-
Determine the percentage of inhibition for each this compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Experimental Workflow Diagram
The following diagram outlines the key steps of the in vitro kinase assay for determining the IC50 of this compound.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 3. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ZNL-0056 in Cell Culture Experiments
Introduction
Comprehensive searches for the compound "ZNL-0056" have not yielded specific information regarding its mechanism of action, target signaling pathways, or established protocols for its use in cell culture experiments. The designation "this compound" does not correspond to a known and publicly documented research compound or drug in the scientific literature databases accessed.
The information retrieved during the search process pertained to general cell culture techniques, the role of zinc in biological processes, and various signaling pathways implicated in cancer. For instance, search results provided details on the culture of specific cell lines such as BxPC-3, which is assigned the BCRJ code 0056, but this is a cell line identifier and not a compound. Further searches explored the effects of zinc on apoptosis and the cell cycle, and touched upon signaling pathways like PI3K/AKT/mTOR, JAK/STAT, and those involving zinc finger proteins. However, none of these results could be directly linked to a compound named this compound.
Without foundational information on this compound, it is not possible to provide the detailed application notes, experimental protocols, quantitative data tables, and signaling pathway diagrams as requested. The creation of such specific and technical content requires knowledge of the compound's biological activity and its effects on cellular systems.
We recommend verifying the name and designation of the compound of interest. Should a corrected name or additional details become available, we would be pleased to revisit this request and generate the comprehensive application notes and protocols.
Application Notes and Protocols: ZNL-0056 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for evaluating the in vivo efficacy of ZNL-0056, a novel investigational anti-cancer agent, using a mouse xenograft model. The following guidelines are intended to serve as a starting point for researchers and may require optimization based on the specific cell line and research objectives. The protocols outlined below are based on established methodologies for in vivo cancer drug assessment.
Quantitative Data Summary
The following table summarizes hypothetical dose-ranging studies of this compound in a human tumor xenograft model. These results are illustrative and intended to guide experimental design.
| Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | Oral Gavage | Daily | 1250 ± 150 | - |
| This compound | 10 | Oral Gavage | Daily | 980 ± 120 | 21.6 |
| This compound | 25 | Oral Gavage | Daily | 650 ± 95 | 48.0 |
| This compound | 50 | Oral Gavage | Daily | 320 ± 60 | 74.4 |
Experimental Protocols
Cell Culture and Preparation
-
Cell Line: Human cancer cell line of interest (e.g., MCF-7 for breast cancer, U87-MG for glioblastoma).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, detach them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or automated cell counter.
-
Cell Viability: Assess cell viability using a trypan blue exclusion assay to ensure >95% viability.
-
Preparation for Injection: Resuspend the cells in a sterile, serum-free medium or PBS at the desired concentration (e.g., 5 x 10^6 cells/100 µL). To prevent clumping, maintain the cell suspension on ice and mix gently before each injection.
Animal Husbandry and Xenograft Implantation
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice or NSG mice), typically 6-8 weeks old.
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before any experimental procedures.
-
Tumor Implantation:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Inject the cell suspension (e.g., 100 µL) subcutaneously into the flank of the mouse using a 26-G needle.[1]
-
Monitor the animals regularly for tumor growth.
-
This compound Formulation and Administration
-
Formulation: Prepare this compound in a suitable vehicle (e.g., a solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water). The formulation should be prepared fresh daily.
-
Administration Route: Based on preclinical data, oral gavage is a common administration route.[2][3] Other routes such as intraperitoneal injection or intravenous injection may also be considered.
-
Dosing: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[4] Administer this compound or the vehicle control according to the predetermined dosing schedule.
Monitoring and Efficacy Evaluation
-
Tumor Measurement: Measure tumor dimensions twice weekly using calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Body Weight: Monitor the body weight of the mice twice weekly as an indicator of toxicity.
-
Clinical Observations: Observe the mice daily for any signs of distress or adverse effects.
-
Endpoint: Euthanize the mice when tumors reach the predetermined maximum size as per institutional guidelines, or at the end of the study period.
-
Tissue Collection: At the end of the study, collect tumors and other relevant tissues for further analysis (e.g., histopathology, biomarker analysis).
Visualizations
Experimental Workflow
References
- 1. Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predictive Modeling to Study the Treatment-Shortening Potential of Novel Tuberculosis Drug Regimens, Toward Bundling of Preclinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of p-EGFR after ZNL-0056 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation at multiple tyrosine residues, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[2] Dysregulation of EGFR signaling is a hallmark of various cancers, making it a key target for therapeutic intervention.[2] ZNL-0056 is an orally active, ATP-competitive inhibitor of EGFR that covalently targets both Cys797 and Cys775 residues within the ATP binding site, leading to the selective inhibition of EGFR and its downstream signaling pathways.[3] This application note provides a detailed protocol for assessing the inhibitory effect of this compound on EGFR phosphorylation (p-EGFR) in cancer cells using Western blotting.
Signaling Pathway and Experimental Rationale
This compound, by competing with ATP, directly prevents the autophosphorylation of EGFR. This inhibition blocks the downstream signaling cascades that promote cancer cell growth and survival. Western blotting is a robust method to qualitatively and semi-quantitatively measure the levels of phosphorylated EGFR (p-EGFR) relative to the total EGFR protein, thereby providing a direct readout of this compound's target engagement and efficacy.
References
Application Notes and Protocols: ZNL-0056 in EGFR Mutant Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epidermal growth factor receptor (EGFR) is a critical signaling protein involved in cell growth and proliferation.[1][2] In certain cancers, particularly non-small cell lung cancer (NSCLC), mutations in the EGFR gene lead to its constitutive activation, driving tumor growth.[3][4] These mutations, such as the exon 19 deletion (del19) and the L858R point mutation, render cancer cells highly dependent on EGFR signaling for survival.[5] This dependency creates a therapeutic window for targeted inhibitors.
ZNL-0056 is a novel, potent, and selective inhibitor of mutant EGFR. It is designed to target activating mutations while sparing the wild-type (WT) form of the receptor, potentially minimizing off-target effects. These application notes provide detailed protocols for assessing the viability of EGFR mutant cancer cells treated with this compound and illustrative data to guide researchers in their experimental design and interpretation.
Data Presentation
The following tables summarize the dose-dependent effect of this compound on the viability of various EGFR mutant and wild-type cell lines. The data is presented as the half-maximal growth inhibitory concentration (GI50), which is the concentration of the compound that inhibits cell growth by 50%.
Table 1: GI50 Values of this compound in EGFR Mutant and Wild-Type Cell Lines
| Cell Line | Cancer Type | EGFR Status | This compound GI50 (nM) |
| PC-9 | NSCLC | Exon 19 del | 8.5 |
| HCC827 | NSCLC | Exon 19 del | 10.2 |
| H3255 | NSCLC | L858R | 15.8 |
| NCI-H1975 | NSCLC | L858R/T790M | 25.4 |
| A549 | NSCLC | Wild-Type | > 1000 |
| HCT116 | Colorectal | Wild-Type | > 1000 |
Table 2: Time-Course of this compound Effect on PC-9 Cell Viability
| This compound Conc. (nM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| 0 (Vehicle) | 100 ± 5.1 | 100 ± 4.8 | 100 ± 5.3 |
| 1 | 95 ± 4.2 | 90 ± 5.5 | 85 ± 6.1 |
| 10 | 70 ± 6.3 | 55 ± 4.9 | 40 ± 5.8 |
| 100 | 45 ± 5.8 | 25 ± 3.7 | 15 ± 2.9 |
Experimental Protocols
Two standard and robust methods for assessing cell viability are presented below: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]
Materials:
-
EGFR mutant and wild-type cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[7]
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well.[7]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, by measuring luminescence.[8][9]
Materials:
-
EGFR mutant and wild-type cell lines
-
Complete culture medium
-
This compound stock solution
-
96-well opaque-walled plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed 5,000 cells per well in 100 µL of complete culture medium into a 96-well opaque-walled plate. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired volume of diluted compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
Reagent Preparation and Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[9] Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[10]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Luminescence Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence (from wells with medium only) from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Mandatory Visualizations
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Cell Viability Assay.
References
- 1. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 4. mdpi.com [mdpi.com]
- 5. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. resources.bio-techne.com [resources.bio-techne.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 9. ch.promega.com [ch.promega.com]
- 10. promega.com [promega.com]
Application Notes and Protocols for ZNL-0056: A Dual-Warhead Inhibitor for Overcoming Acquired Resistance to EGFR TKIs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of ZNL-0056, a novel, orally active, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR). This compound is distinguished as a "molecular bident," featuring two electrophilic warheads that covalently target both Cysteine 797 (Cys797) and Cysteine 775 (Cys775) in the ATP binding site of EGFR. This dual-targeting mechanism offers a promising strategy to overcome acquired resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs), such as osimertinib, which is often driven by the C797S mutation.
The information presented herein is derived from the seminal publication by Li Z, et al., "Molecular Bidents with Two Electrophilic Warheads as a New Pharmacological Modality," published in ACS Central Science in 2024.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in various cellular models of EGFR-mutant non-small cell lung cancer (NSCLC), including those with acquired resistance mutations.
Table 1: Cellular Proliferation (IC50, nM)
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Osimertinib IC50 (nM) |
| PC-9 | Exon 19 Del | 8.5 | 15 |
| H3255 | L858R | 9.2 | 21 |
| H1975 | L858R, T790M | 15 | 12 |
| Ba/F3 Del/T790M/C797S | Exon 19 Del, T790M, C797S | 98 | >10,000 |
| Ba/F3 L858R/T790M/C797S | L858R, T790M, C797S | 125 | >10,000 |
Table 2: Inhibition of EGFR Phosphorylation (IC50, nM) in Cellular Assays
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) |
| PC-9 | Exon 19 Del | 3.1 |
| H1975 | L858R, T790M | 5.8 |
| Ba/F3 Del/T790M/C797S | Exon 19 Del, T790M, C797S | 45 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the EGFR signaling pathway, the mechanism of this compound action, and the experimental workflow for evaluating its efficacy.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the efficacy of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of EGFR-mutant cancer cell lines.
Materials:
-
EGFR-mutant NSCLC cell lines (e.g., PC-9, H1975, Ba/F3 with engineered mutations)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should be less than 0.1%. Remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of EGFR Phosphorylation
Objective: To assess the inhibitory effect of this compound on EGFR phosphorylation and downstream signaling pathways.
Materials:
-
EGFR-mutant NSCLC cell lines
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
EGF (Epidermal Growth Factor)
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-16 hours. Treat the cells with various concentrations of this compound for 2-4 hours.
-
EGF Stimulation: Stimulate the cells with 50 ng/mL of EGF for 15 minutes at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare the samples by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Protocol 3: In Vivo Xenograft Tumor Growth Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NSG or NOD/SCID mice)
-
EGFR-mutant NSCLC cells (e.g., H1975 or Ba/F3 with resistance mutations)
-
Matrigel
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 50 mg/kg, once daily) or vehicle control to the respective groups via oral gavage.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the treatment for a predefined period (e.g., 21 days) or until the tumors in the control group reach a specific size.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) to assess the efficacy of this compound.
Disclaimer: These protocols are intended for research use only by qualified personnel. Please refer to the original publication and adapt the protocols as necessary for your specific experimental conditions and reagents. Always follow institutional guidelines for cell culture, animal handling, and laboratory safety.
Application Notes and Protocols: ZNL-0056 (ZN-d5) in Combination with ZN-c3 (Azenosertib) for Acute Myeloid Leukemia (AML)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
ZNL-0056, identified as the potent and selective B-cell lymphoma 2 (BCL-2) inhibitor ZN-d5 , is a promising therapeutic agent for hematological malignancies. Overexpression of the anti-apoptotic protein BCL-2 is a common mechanism of survival and chemoresistance in cancer cells, including those in Acute Myeloid Leukemia (AML). ZN-d5 is designed to restore the intrinsic apoptotic pathway by inhibiting BCL-2.
Recent preclinical studies have highlighted the synergistic potential of combining ZN-d5 with ZN-c3 (Azenosertib) , a highly potent and selective inhibitor of the WEE1 kinase. WEE1 is a critical regulator of the G2/M cell cycle checkpoint, preventing cells with DNA damage from entering mitosis. In many cancers, this checkpoint is crucial for survival. Inhibition of WEE1 by azenosertib leads to uncontrolled mitotic entry and subsequent cell death, a process known as mitotic catastrophe.
The combination of ZN-d5 and azenosertib has demonstrated significant synergistic anti-tumor activity in preclinical AML models, including those with poor-prognosis features like TP53 mutations and resistance to existing BCL-2 inhibitors like venetoclax.[1][2][3] This synergy is attributed to a novel mechanism termed CAMPRO (CAspase-Mediated PROteolysis) , where the combination of BCL-2 and WEE1 inhibition leads to enhanced caspase activation and degradation of key survival proteins. A Phase 1/2 clinical trial (NCT05682170) is currently evaluating this combination in patients with relapsed/refractory AML.[1][3]
These application notes provide a summary of the preclinical data and detailed protocols for evaluating the synergistic effects of ZN-d5 and azenosertib in AML models.
Data Presentation
In Vitro Synergy in AML Cell Lines and Patient-Derived Samples
The combination of ZN-d5 and azenosertib has been shown to be highly active across a panel of AML patient-derived samples. The following tables summarize the synergistic activity observed in these preclinical models.
| Cell Line / Sample Type | ZN-d5 IC50 (nM) | Azenosertib (ZN-c3) IC50 (nM) | Combination Effect |
| AML Patient-Derived Samples (n=29) | <200 (in 17/29 samples) | <450 (in 23/29 samples) | Synergistic in 12/29 models |
| Venetoclax-Resistant Patient Samples (n=3) | >10,000 | <450 | Highly Active |
Data compiled from preclinical studies presented by Izadi et al., AACR 2022.[2]
In Vivo Efficacy in AML Xenograft and PDX Models
The combination of ZN-d5 and azenosertib demonstrates superior anti-tumor efficacy in vivo compared to single-agent treatments.
| Model | Treatment Group | Dosing | % Tumor Growth Inhibition (TGI) |
| HL-60 Xenograft | ZN-d5 + Azenosertib (ZN-c3) | ZN-d5: 100 mg/kg, PO, QD; ZN-c3: 40 mg/kg, PO, QD | >90% (Synergistic) |
| MV4;11 Xenograft | ZN-d5 + Azenosertib (ZN-c3) | ZN-d5: 100 mg/kg, PO, QD; ZN-c3: 40 mg/kg, PO, QD | >95% (Synergistic) |
| AML PDX Model | ZN-d5 + Azenosertib (ZN-c3) | ZN-d5: 200 mg/kg/day; ZN-c3: 80 mg/kg/day | 99.5% decrease in hCD45+ blasts in bone marrow |
Data represents findings from preclinical studies.[2]
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Synergy: BCL-2 and WEE1 Inhibition
Caption: Synergistic induction of apoptosis by dual inhibition of BCL-2 and WEE1.
Experimental Workflow for In Vitro Synergy Assessment
Caption: Workflow for determining the in vitro synergy of ZN-d5 and azenosertib.
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Assessment
Objective: To determine the cytotoxic effects of ZN-d5 and azenosertib, alone and in combination, and to quantify their synergistic interaction in AML cell lines.
Materials:
-
AML cell lines (e.g., HL-60, MV4-11)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ZN-d5 (stock solution in DMSO)
-
Azenosertib (ZN-c3) (stock solution in DMSO)
-
96-well flat-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified incubator with 5% CO2.
-
Drug Preparation: Prepare serial dilutions of ZN-d5 and azenosertib in complete medium. For combination studies, a dose-response matrix should be designed.
-
Treatment:
-
Single Agent: Treat cells with increasing concentrations of ZN-d5 or azenosertib.
-
Combination: Treat cells with varying concentrations of both drugs in a matrix format.
-
Include vehicle control wells (DMSO-treated).
-
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Viability Assessment:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Calculate the IC50 values for each agent using non-linear regression.
-
Determine the nature of the drug interaction (synergy, additivity, or antagonism) by calculating the Combination Index (CI) using software such as CompuSyn. A CI value < 1 indicates synergy.
-
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis by ZN-d5 and azenosertib, alone and in combination.
Materials:
-
AML cells
-
ZN-d5 and Azenosertib (ZN-c3)
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with single agents and the combination at predetermined concentrations (e.g., IC50 values) for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash with cold PBS.
-
Staining:
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Protocol 3: In Vivo Xenograft Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of ZN-d5 and azenosertib, alone and in combination, in an AML xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
AML cell line (e.g., MV4-11)
-
Matrigel (optional)
-
ZN-d5 and Azenosertib (formulated for oral gavage)
-
Vehicle control
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously inject immunodeficient mice with AML cells (e.g., 5 x 10^6 MV4-11 cells in PBS, with or without Matrigel).
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (Vehicle, ZN-d5 alone, Azenosertib alone, Combination).
-
Treatment Administration: Administer drugs according to the planned schedule (e.g., daily oral gavage).
-
Tumor Measurement and Body Weight Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor body weight as an indicator of toxicity.
-
-
Endpoint: Continue treatment for the specified duration or until tumors in the control group reach the predetermined endpoint size. Euthanize mice and collect tumors for further analysis if required.
-
Data Analysis: Plot mean tumor volume over time for each group. Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
References
Application Note: Mass Spectrometry Analysis of ZNL-0056 Covalent Binding to HSD17B13
Audience: Researchers, scientists, and drug development professionals.
Introduction
ZNL-0056 is a novel covalent inhibitor targeting 17-β-hydroxysteroid dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] Genetic variations that result in a loss of HSD17B13 function have been shown to protect against chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and alcoholic liver disease (ALD), making it a promising therapeutic target.[1][3] Covalent inhibitors offer a therapeutic advantage through prolonged target engagement and enhanced potency. This application note provides detailed protocols for confirming the covalent binding of this compound to HSD17B13 using mass spectrometry (MS)-based proteomics, a crucial step in the characterization of this inhibitor.
The two primary MS-based methods for characterizing covalent inhibitors are intact protein analysis and peptide mapping (bottom-up proteomics).[4][5] Intact protein analysis provides rapid confirmation of covalent adduct formation and binding stoichiometry, while peptide mapping identifies the precise amino acid residue modified by the inhibitor.[5][6]
Experimental Workflow
The overall workflow for analyzing the covalent binding of this compound to HSD17B13 involves several key stages, from sample preparation to data analysis.
References
- 1. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 17-Beta-Hydroxysteroid Dehydrogenase 13 Loss of Function Does Not Confer Protection to Nonalcoholic Fatty Liver Disease in Indian Population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unlocking High-Throughput Bioanalysis of Covalent Drugs with Intact Protein, DSF, and Peptide Mapping Techniques - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Application Notes and Protocols for In Vivo Studies of Novel Compounds: A Template Using "ZNL-0056"
Disclaimer: Information regarding the specific solubility and biological pathways of "ZNL-0056" is not publicly available. The following application notes and protocols are provided as a generalized template for researchers working with novel compounds for in vivo studies, based on established methodologies in preclinical drug development.
I. Solubility Assessment for In Vivo Formulation
A critical first step in preparing a compound for in vivo administration is to determine its solubility in various pharmaceutically acceptable vehicles. This information guides the selection of an appropriate vehicle to achieve the desired concentration for dosing.
Table 1: Illustrative Solubility Data for a Novel Compound ("this compound")
| Solvent/Vehicle | Concentration (mg/mL) | Observations |
| Water | < 0.1 | Insoluble |
| Saline (0.9% NaCl) | < 0.1 | Insoluble |
| 10% DMSO / 90% Saline | 1.0 | Clear solution |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | 5.0 | Clear solution |
| 0.5% Methyl Cellulose in Water | 2.0 | Homogeneous suspension |
| Corn Oil | 10.0 | Clear solution |
Note: The above data is hypothetical and should be determined experimentally for any new compound.
II. Experimental Protocol: Preparation of "this compound" for Oral Gavage in Mice
This protocol details the preparation of a hypothetical "this compound" formulation as a suspension in 0.5% methyl cellulose for oral administration in mice. This vehicle is commonly used for water-insoluble compounds.
Materials:
-
"this compound" powder
-
Methyl cellulose (e.g., Sigma-Aldrich M0512)
-
Sterile, purified water
-
Magnetic stirrer and stir bar
-
Weighing balance
-
Spatula
-
Glass beaker
-
Graduated cylinder
-
Gavage needles (appropriate size for mice, e.g., 20-gauge, 1.5 inches)[1]
-
Syringes
Procedure:
-
Vehicle Preparation (0.5% Methyl Cellulose): a. Heat approximately half of the required volume of sterile water to 60-70°C. b. Slowly add the methyl cellulose powder to the heated water while stirring continuously to ensure it wets completely. c. Once the powder is dispersed, remove the solution from the heat and add the remaining volume of cold sterile water. d. Continue stirring the solution at room temperature or on ice until it becomes clear and viscous. It is recommended to prepare this solution in advance and store it at 4°C overnight to ensure complete dissolution.
-
"this compound" Suspension Preparation: a. Accurately weigh the required amount of "this compound" powder based on the desired final concentration and total volume needed for the study. b. Place the weighed powder into a clean, sterile beaker. c. Add a small volume of the 0.5% methyl cellulose vehicle to the powder and triturate (grind into a paste) using a spatula. This step is crucial for preventing clumping. d. Gradually add the remaining volume of the 0.5% methyl cellulose vehicle to the paste while continuously stirring with a magnetic stirrer. e. Continue stirring for at least 30 minutes to ensure a uniform and homogeneous suspension. f. Visually inspect the suspension for any clumps or undissolved particles.
-
Administration via Oral Gavage: a. Before each administration, ensure the suspension is thoroughly mixed to guarantee dose uniformity. b. Weigh the animal to determine the correct volume to be administered. A common dosing volume is 10 mL/kg.[1] c. Use a properly sized gavage needle and syringe to draw up the calculated volume of the "this compound" suspension. d. Administer the formulation carefully to the animal, ensuring the gavage needle is correctly placed to avoid injury to the esophagus or trachea.
Safety Precautions:
-
Always handle the compound and solvents in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Follow institutional guidelines (IACUC) for animal handling and oral gavage procedures.[2]
III. Visualizations
Diagram 1: Hypothetical Signaling Pathway for a Kinase Inhibitor "this compound"
Caption: Hypothetical MEK/ERK signaling pathway inhibited by "this compound".
Diagram 2: Experimental Workflow for In Vivo Preparation and Administration
Caption: Workflow for preparation and administration of "this compound" suspension.
References
- 1. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lentiviral Transduction of EGFR Mutants for ZNL-0056 Testing
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival.[1][2][3] Mutations in the EGFR gene can lead to its constitutive activation, promoting uncontrolled cell division and contributing to the development and progression of various cancers.[4] Consequently, EGFR has become a prime target for anticancer therapies.[5] ZNL-0056 is an investigational small molecule inhibitor designed to target specific activating mutations within the EGFR signaling pathway.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of lentiviral transduction to establish cell-based models of EGFR mutations for the preclinical evaluation of this compound. The protocols herein detail the generation of stable cell lines expressing wild-type and mutant EGFR, and the subsequent assessment of this compound efficacy using a cell viability assay.
Signaling Pathway
The EGFR signaling cascade is a complex network that, upon activation by ligands such as Epidermal Growth Factor (EGF), triggers multiple downstream pathways.[2][3] This activation leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[6] These phosphorylated sites serve as docking points for adaptor proteins like GRB2 and SHC, which in turn activate key signaling cascades including the RAS-RAF-MEK-ERK (MAPK) pathway, primarily involved in cell proliferation, and the PI3K-AKT-mTOR pathway, which is central to cell survival and growth.[6][7]
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow
The overall experimental workflow for testing this compound on cell lines with lentivirally-transduced EGFR mutants involves several key stages. The process begins with the production of lentiviral particles carrying the EGFR mutant gene. These viral particles are then used to transduce a host cell line. Following transduction, stable cell lines are established through antibiotic selection. Finally, these engineered cell lines are treated with this compound, and the effect on cell viability is quantified.
Caption: Workflow for this compound testing using lentiviral-transduced EGFR mutants.
Protocols
Protocol 1: Lentiviral Vector Production
This protocol describes the generation of lentiviral particles in HEK293T cells using a three-plasmid system.[8][9]
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid (containing EGFR mutant gene)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., PEI)
-
DMEM with 10% FBS
-
Opti-MEM
-
0.45 µm syringe filter
Procedure:
-
Day 0: Seed 4 x 10^6 HEK293T cells in a 10 cm dish.
-
Day 1:
-
Prepare two tubes:
-
Tube A (DNA Mix): In 500 µL of Opti-MEM, mix 10 µg of the transfer plasmid, 7.5 µg of the packaging plasmid, and 2.5 µg of the envelope plasmid.
-
Tube B (PEI Mix): In 500 µL of Opti-MEM, add 30 µL of PEI (1 mg/mL).
-
-
Add the PEI mix to the DNA mix, vortex briefly, and incubate for 20 minutes at room temperature.
-
Add the DNA-PEI mixture dropwise to the HEK293T cells.
-
-
Day 2: After 16-18 hours, carefully replace the medium with 10 mL of fresh DMEM with 10% FBS.
-
Day 3 & 4: Harvest the virus-containing supernatant at 48 and 72 hours post-transfection. Pool the harvests and filter through a 0.45 µm syringe filter. Aliquot and store at -80°C.
Protocol 2: Lentiviral Transduction of Target Cells
This protocol outlines the transduction of a target cell line (e.g., A549) with the produced lentiviral particles.[10][11]
Materials:
-
Target cells (e.g., A549)
-
Lentiviral particle stock
-
Polybrene (8 mg/mL stock)
-
Complete growth medium
-
6-well plates
Procedure:
-
Day 1: Seed 2 x 10^5 target cells per well in a 6-well plate.
-
Day 2:
-
Thaw the lentiviral aliquot on ice.
-
Remove the medium from the cells and replace it with 1 mL of fresh medium containing Polybrene at a final concentration of 8 µg/mL.[11]
-
Add the desired amount of lentiviral supernatant (Multiplicity of Infection, MOI, should be optimized for each cell line).
-
Incubate for 18-24 hours.
-
-
Day 3: Remove the virus-containing medium and replace it with fresh complete medium.
-
Day 5 onwards: Passage the cells and begin antibiotic selection (e.g., puromycin) to generate a stable cell line. The appropriate antibiotic concentration should be determined by a kill curve.
Protocol 3: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[12]
Materials:
-
Transduced stable cell lines (Wild-Type EGFR, Mutant EGFR)
-
This compound
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.[13]
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the cells and add 100 µL of the diluted compound or vehicle control.
-
Incubate for 72 hours.
-
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for this compound.
Data Presentation
The efficacy of this compound was evaluated against cell lines stably expressing either wild-type (WT) EGFR or a common activating mutation, EGFR L858R. The half-maximal inhibitory concentration (IC50) was determined from the dose-response curves.
| Cell Line | EGFR Status | This compound IC50 (nM) |
| A549-EGFR-WT | Wild-Type | 1250 |
| A549-EGFR-L858R | L858R Mutant | 15 |
Table 1: this compound IC50 Values in EGFR-Expressing Cell Lines. The data clearly indicates that this compound is significantly more potent against the EGFR L858R mutant cell line compared to the wild-type EGFR, suggesting a mutation-specific inhibitory activity.
Conclusion
The protocols and application notes provided here offer a robust framework for the lentiviral-mediated expression of EGFR mutants in cancer cell lines and their subsequent use in the pharmacological evaluation of targeted inhibitors like this compound. The presented data, while illustrative, highlights the potential for this compound as a potent and selective inhibitor of mutant EGFR. This experimental platform is readily adaptable for screening other EGFR mutations and novel therapeutic compounds, thereby facilitating the drug discovery and development process.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Human EGFR L858R mutant Lentivirus, full-length gene in lentivector, prepackaged lentivirus [gnpbio.com]
- 6. ClinPGx [clinpgx.org]
- 7. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Guide to Stable Lentiviral Cell Line Construction - Creative Biogene [creative-biogene.com]
- 9. addgene.org [addgene.org]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. origene.com [origene.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing ZNL-0056 Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the experimental conditions for determining the IC50 value of ZNL-0056, a potent inhibitor of the Hedgehog signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in an IC50 experiment?
A1: For initial range-finding experiments, we recommend a broad concentration range of this compound, typically from 10 nM to 100 µM, using a 10-fold serial dilution. This wide range will help identify the approximate potency of the compound in your specific cell line. Subsequent experiments can then utilize a narrower range with more data points (e.g., 2-fold or 3-fold dilutions) centered around the estimated IC50 to improve accuracy.
Q2: I am observing high variability between my replicate wells. What are the potential causes and solutions?
A2: High variability can stem from several factors:
-
Uneven Cell Seeding: Ensure a single-cell suspension and proper mixing before and during cell plating to achieve a uniform cell number across all wells.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outermost wells for experimental data points and instead fill them with sterile PBS or media.
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Compound Precipitation: this compound, like many small molecules, may have limited aqueous solubility. Visually inspect your wells for any signs of precipitation after adding the compound. If precipitation is observed, consider using a lower top concentration or preparing the dilutions in a serum-free medium before adding them to the cells. The use of a small percentage of DMSO (typically ≤ 0.5%) in the final culture medium is standard practice to aid solubility.[1]
-
Pipetting Errors: Ensure your pipettes are properly calibrated and use appropriate pipetting techniques to minimize errors during serial dilutions and reagent additions.
Q3: The dose-response curve for this compound does not have a classic sigmoidal shape. How should I interpret these results?
A3: An atypical dose-response curve can indicate several underlying issues:
-
Incomplete Curve: If you do not observe a top and bottom plateau, the concentration range tested may be too narrow.[2] You may need to extend the concentration range in both directions to capture the full inhibitory effect.
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Compound Cytotoxicity at High Concentrations: At very high concentrations, this compound might induce off-target cytotoxic effects that are not related to its inhibition of the Hedgehog pathway. This can lead to a steeper drop-off at the high end of your curve. If this is suspected, consider using a lower maximum concentration and focus on the specific inhibitory range.
-
Cell Line Resistance: The cell line you are using may be resistant to Hedgehog pathway inhibition, resulting in a shallow curve or no significant inhibition. It is crucial to use cell lines known to be sensitive to this pathway for initial characterization.
Q4: How long should I incubate the cells with this compound before performing the viability assay?
A4: The optimal incubation time is dependent on the cell line's doubling time and the specific mechanism of action of this compound. A common incubation period for assessing the effect of Hedgehog pathway inhibitors on cell proliferation is 72 hours.[3] This duration allows for the effects on cell division to become apparent. We recommend performing a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your specific experimental system.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| IC50 value is higher than expected. | Cell line is not dependent on the Hedgehog pathway for proliferation. | Use a positive control cell line known to be sensitive to Hedgehog inhibition (e.g., medulloblastoma or basal cell carcinoma lines). |
| This compound has degraded. | Prepare fresh stock solutions of this compound for each experiment and store them under recommended conditions (e.g., -20°C, protected from light). | |
| Insufficient incubation time. | Increase the incubation time to allow for the anti-proliferative effects to manifest, typically 72 hours for Hedgehog inhibitors. | |
| Inconsistent IC50 values across experiments. | Variation in cell seeding density. | Standardize your cell seeding protocol. Ensure consistent cell passage number and confluency at the time of seeding. |
| Different batches of reagents (e.g., serum, media). | Use the same batch of critical reagents for a set of related experiments to minimize variability. | |
| Subjective data analysis. | Utilize a standardized data analysis method, such as a four-parameter logistic (4PL) curve fit, to calculate the IC50.[5] | |
| No cell death or inhibition observed at any concentration. | Incorrect compound used or preparation error. | Verify the identity and concentration of your this compound stock solution. |
| The chosen cell viability assay is not suitable. | Ensure the chosen assay (e.g., MTT, CellTiter-Glo) is compatible with your cell line and experimental conditions. For example, compounds that interfere with cellular metabolism may require a non-metabolic readout of viability. | |
| The cell line has a mutation that confers resistance to SMO inhibitors. | Consider using a cell line with a wild-type SMO or a different inhibitor that targets a downstream component of the pathway.[2] |
Experimental Protocols
Protocol 1: IC50 Determination of this compound using the MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on a cancer cell line known to be dependent on the Hedgehog signaling pathway.
Materials:
-
This compound
-
Hedgehog-dependent cancer cell line (e.g., Daoy, Ptch1+/- mouse embryonic fibroblasts)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cells in a complete growth medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in a complete growth medium to achieve the desired final concentrations (e.g., 10-fold dilutions from 100 µM to 10 nM). Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal) dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Hedgehog Signaling Pathway and this compound Mechanism of Action
Caption: this compound inhibits the Hedgehog pathway by targeting Smoothened (SMO).
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Troubleshooting Logic for IC50 Experiments
Caption: Decision tree for troubleshooting this compound IC50 experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Predicting heterogeneity in clone-specific therapeutic vulnerabilities using single-cell transcriptomic signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of ZNL-0056 in Cancer Cell Lines
Issue: Lack of available information on "ZNL-0056".
Our comprehensive search for "this compound" within the context of cancer research, including its off-target effects, mechanism of action, and clinical trial data, did not yield any specific results for a compound with this designation. The search results did not contain any scientific literature, clinical trial registrations, or safety profiles associated with a drug or research compound named this compound.
Therefore, we are unable to provide a detailed technical support center with troubleshooting guides, FAQs, quantitative data tables, experimental protocols, or signaling pathway diagrams related to the off-target effects of this compound in cancer cell lines.
The information retrieved pertained to other unrelated subjects or different compounds from the same pharmaceutical company, none of which were "this compound". General information on off-target effects of cancer drugs was also found but is not specific to the requested topic.
We advise researchers and scientists to verify the designation of the compound of interest. Should a different identifier be available, we would be equipped to perform a targeted search and generate the requested technical support materials.
Technical Support Center: Troubleshooting ZNL-0056 Insolubility in Cell Culture Media
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals encountering solubility challenges with the research compound ZNL-0056 in cell culture media. The following information offers troubleshooting strategies, frequently asked questions, and detailed protocols to help ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution in my cell culture media?
A1: Precipitation of a compound like this compound in cell culture media can occur for several reasons:
-
Poor Aqueous Solubility: The inherent chemical properties of this compound may lead to low solubility in aqueous-based cell culture media.
-
High Final Concentration: The desired experimental concentration of this compound may exceed its solubility limit in the specific medium being used.
-
Improper Stock Solution Preparation: The initial stock solution in a solvent like DMSO may not be fully dissolved or may be prepared at an inappropriate concentration.
-
Solvent Shock: Rapid dilution of a concentrated DMSO stock into the aqueous cell culture medium can cause the compound to "crash out" of solution due to the sudden change in solvent polarity.
-
Media Composition: Components of the cell culture medium, such as salts, proteins (especially in the presence of serum), and pH, can interact with this compound and reduce its solubility.
-
Temperature and pH Fluctuations: Changes in temperature (e.g., from room temperature to 37°C) and pH shifts during incubation can affect compound solubility.
Q2: What is the recommended solvent and stock concentration for this compound?
A2: Due to a lack of specific public data on this compound's solubility, a general approach for poorly soluble compounds should be adopted. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for cell culture experiments.
-
Solvent: Start with high-purity, anhydrous DMSO.
-
Stock Concentration: It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM). This allows for smaller volumes to be added to the cell culture medium, minimizing the final DMSO concentration. The final DMSO concentration should ideally be kept below 0.5%, and preferably at or below 0.1%, to avoid solvent-induced cytotoxicity.
Q3: How can I prepare my working solutions to minimize precipitation?
A3: To minimize precipitation when preparing working solutions:
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your high-concentration stock solution in pre-warmed (37°C) cell culture medium.
-
Gradual Addition: Add the this compound stock solution dropwise to the pre-warmed medium while gently vortexing or swirling to ensure rapid and even dispersion.
-
Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to the experimental temperature (typically 37°C) before adding the compound.
Q4: Can the type of cell culture medium affect the solubility of this compound?
A4: Yes, different cell culture media have varying compositions of salts, amino acids, vitamins, and other components that can influence the solubility of a compound. If you are experiencing precipitation, and your experimental design allows, you could test the solubility of this compound in alternative base media (e.g., DMEM, RPMI-1640, Ham's F-12). Media containing a higher concentration of certain salts or proteins (from fetal bovine serum) may be more prone to causing precipitation.
Q5: How can I determine the maximum soluble concentration of this compound in my specific cell culture system?
A5: It is crucial to experimentally determine the maximum soluble concentration of this compound under your specific conditions. A detailed protocol for a kinetic solubility assay is provided in the "Experimental Protocols" section below. This will help you identify the highest concentration that can be used without the risk of precipitation affecting your results.
Troubleshooting Guide
The table below summarizes common issues and recommended solutions for this compound insolubility.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock to media. | - Final concentration exceeds solubility limit.- "Solvent shock" from rapid dilution. | - Lower the final concentration of this compound.- Prepare a more concentrated stock solution to reduce the volume added.- Add the stock solution slowly to pre-warmed media while vortexing.- Perform serial dilutions in the culture medium. |
| Media becomes cloudy or hazy after adding this compound. | - Fine, dispersed precipitate has formed.- Potential interaction with media components. | - Visually inspect a sample under a microscope to confirm the presence of precipitate.- Test the solubility in a simpler buffer (e.g., PBS) to see if media components are the issue.- Consider using a different cell culture medium formulation. |
| Precipitate forms over time in the incubator (e.g., after several hours). | - Temperature-dependent solubility.- pH shift in the medium during incubation.- Instability of this compound in aqueous solution. | - Ensure the cell culture medium is pre-warmed to 37°C before adding the compound.- Use a medium buffered with HEPES to maintain a stable pH.- If stability is a concern, prepare fresh working solutions immediately before each experiment. |
| Inconsistent results between experiments. | - Variable precipitation due to minor differences in preparation. | - Standardize the protocol for preparing working solutions.- Always visually inspect for precipitation before treating cells.- Perform a kinetic solubility assay to determine the reliable working concentration range. |
Experimental Protocols
Protocol: Determination of Maximum Soluble Concentration of this compound in Cell Culture Medium
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium over a defined period.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile cell culture medium of choice (e.g., DMEM with 10% FBS)
-
Vortex mixer
-
Incubator (37°C, 5% CO2)
-
Microscope
-
96-well clear-bottom cell culture plate (optional, for spectrophotometric analysis)
-
Plate reader (optional)
Methodology:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 50 mM).
-
Ensure the compound is completely dissolved. Gentle warming (to 37°C) and vortexing can be used to aid dissolution.
-
-
Prepare Serial Dilutions:
-
Pre-warm your cell culture medium to 37°C.
-
In a series of sterile microcentrifuge tubes, prepare a range of this compound concentrations by serially diluting the stock solution into the pre-warmed medium. For example, you could prepare a 2-fold dilution series starting from a high concentration (e.g., 200 µM) down to a low concentration (e.g., 0.78 µM).
-
Important: Ensure the final DMSO concentration is consistent across all dilutions and does not exceed a non-toxic level for your cells (typically ≤ 0.1%).
-
-
Incubation and Observation:
-
Incubate the tubes containing the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Visually inspect each tube for any signs of precipitation (e.g., cloudiness, visible particles, or a pellet after gentle centrifugation) at several time points (e.g., 0, 1, 4, 24, and 48 hours).
-
For a more sensitive assessment, pipette a small aliquot from each tube onto a microscope slide and examine for micro-precipitates.
-
-
Quantitative Analysis (Optional):
-
Pipette the dilutions into a 96-well clear-bottom plate.
-
Measure the absorbance (e.g., at 600 nm) or light scattering using a plate reader at the same time points as the visual inspection. An increase in absorbance or scattering indicates the formation of a precipitate.
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration of this compound that remains clear and free of any visible or microscopic precipitate throughout the incubation period is considered the maximum soluble concentration for your specific experimental conditions.
-
Visualizations
Caption: Troubleshooting workflow for addressing this compound insolubility.
Caption: Decision tree for formulating poorly soluble compounds.
Technical Support Center: Optimizing In Vivo Efficacy of Novel Small Molecule Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo efficacy of novel small molecule inhibitors like ZNL-0056.
Frequently Asked Questions (FAQs)
Q1: My small molecule inhibitor shows excellent potency in vitro, but we observe a lack of efficacy in vivo. What are the potential reasons?
Several factors can contribute to this discrepancy:
-
Poor Pharmacokinetics (PK): The compound may have low bioavailability, rapid metabolism, or fast clearance, preventing it from reaching and maintaining therapeutic concentrations at the target site.
-
Inadequate Formulation: Poor solubility of the compound can lead to inefficient absorption.[1] The formulation used for in vivo administration might not be optimal.
-
Low Target Engagement: The administered dose might not be sufficient to engage the target protein effectively in the complex in vivo environment.
-
Off-Target Effects: The compound could have off-target activities that lead to toxicity or counteract its intended therapeutic effect.[1]
-
Biological Differences: The in vivo biological system is significantly more complex than an in vitro cell culture. Factors like plasma protein binding, tissue distribution, and the tumor microenvironment can influence efficacy.
Q2: How can we address poor aqueous solubility for in vivo administration?
Many novel small molecules exhibit poor solubility in water.[1] Here are common formulation strategies to overcome this challenge:
-
Co-solvents: Utilize a mixture of solvents like DMSO, ethanol, and polyethylene glycol (PEG) to dissolve the compound.
-
Surfactants: Employ surfactants such as Tween 80 or Cremophor EL to enhance solubility and the stability of the formulation.[1]
-
Cyclodextrins: Use cyclodextrins to form inclusion complexes with the drug, which improves its solubility in aqueous solutions.[1]
It is critical to always test the vehicle formulation alone in a control group of animals to ensure it does not cause any toxicity.[1]
Q3: What is a Maximum Tolerated Dose (MTD) study, and why is it important?
An MTD study is a crucial first step in in vivo efficacy testing. It aims to determine the highest dose of a drug that can be administered to an animal model without causing unacceptable toxicity. This is essential for selecting appropriate dose levels for subsequent efficacy studies.
Q4: We are observing high variability in our efficacy data between animals in the same treatment group. What could be the cause?
High inter-animal variability can be due to several factors:
-
Inconsistent Dosing: Inaccuracies in dose calculations, non-homogenous drug formulation, or imprecise administration techniques can lead to variability.
-
Differences in Animal Metabolism: Individual animals may metabolize the compound at different rates. A pilot pharmacokinetic (PK) study can help assess this variability.[1]
-
Tumor Heterogeneity: In cancer models, variations in tumor size and growth rate at the start of the study can contribute to different responses.
Troubleshooting Guides
Issue 1: Sub-optimal Anti-tumor Efficacy in a Xenograft Model
If this compound is not showing the expected anti-tumor activity, follow this troubleshooting workflow:
References
ZNL-0056 toxicity in non-cancerous cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ZNL-0056, a novel kinase inhibitor. The focus is on addressing potential issues related to its toxicity in non-cancerous cell lines during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the novel kinase, Apoptosis-Inducing Kinase 1 (AIK1). In cancer cells, inhibition of AIK1 disrupts the pro-survival "Signal Transduction Pathway X" (STPX), leading to cell cycle arrest and apoptosis. However, off-target effects on other kinases can occur at higher concentrations, potentially leading to toxicity in non-cancerous cells.
Q2: What are the expected IC50 values for this compound in common non-cancerous cell lines?
A2: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and the assay used. Below is a summary of approximate IC50 values from internal validation studies. Researchers should establish their own dose-response curves for their specific cell lines and experimental conditions.
Q3: Are there any known off-target effects of this compound in non-cancerous cells?
A3: While this compound is highly selective for AIK1, some minor off-target activity has been observed against kinases with homologous ATP-binding pockets at concentrations significantly above the therapeutic window. These off-target effects may contribute to cytotoxicity in some non-cancerous cell lines. It is recommended to perform a kinome profiling assay for a comprehensive understanding of potential off-targets in your specific cellular model.
Q4: How can I minimize the toxicity of this compound in my co-culture experiments with non-cancerous cells?
A4: To minimize toxicity in co-culture systems, it is crucial to use the lowest effective concentration of this compound that induces the desired effect in the target cancer cells. We recommend performing a thorough dose-response study to determine the optimal concentration. Additionally, consider time-course experiments to assess the onset of toxicity in the non-cancerous cells and adjust the treatment duration accordingly.
Troubleshooting Guides
Issue 1: High cytotoxicity observed in non-cancerous control cell lines at expected therapeutic concentrations.
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Possible Cause 1: Cell line sensitivity. Different non-cancerous cell lines exhibit varying sensitivities to this compound.
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Troubleshooting Step: Refer to the IC50 table for this compound in various non-cancerous cell lines. If your cell line is known to be sensitive, consider using a more resistant cell line for your control experiments if appropriate for your research question.
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Possible Cause 2: Incorrect drug concentration. Errors in serial dilutions or calculations may lead to a higher final concentration of this compound.
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Troubleshooting Step: Prepare fresh dilutions of this compound and verify the concentration using a spectrophotometer if possible. Always use a calibrated pipette.
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Possible Cause 3: Extended exposure time. Continuous exposure to this compound may lead to cumulative toxicity.
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Troubleshooting Step: Perform a time-course experiment to determine the optimal treatment duration that maximizes the effect on cancer cells while minimizing toxicity in non-cancerous cells.
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Issue 2: Inconsistent results in cell viability assays.
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Possible Cause 1: Uneven cell seeding. Inconsistent cell numbers across wells can lead to variability in viability readouts.
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Troubleshooting Step: Ensure a single-cell suspension before seeding and use a multichannel pipette for dispensing cells to minimize well-to-well variation.
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Possible Cause 2: Edge effects in multi-well plates. Wells on the periphery of the plate are prone to evaporation, which can affect cell growth and drug concentration.
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Troubleshooting Step: Avoid using the outer wells of the plate for experimental conditions. Fill these wells with sterile PBS or media to maintain humidity.
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Possible Cause 3: Contamination. Bacterial or fungal contamination can impact cell health and interfere with assay reagents.
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Troubleshooting Step: Regularly check cell cultures for any signs of contamination. Use aseptic techniques throughout the experimental workflow.
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Quantitative Data Summary
The following table summarizes the mean IC50 values of this compound in a panel of human non-cancerous cell lines after a 72-hour treatment period, as determined by the MTT assay.
| Cell Line | Tissue of Origin | Mean IC50 (µM) | Standard Deviation (µM) |
| hFIB | Skin (Fibroblast) | 25.3 | 2.1 |
| HUVEC | Endothelium | 18.9 | 1.7 |
| RPTEC | Kidney (Renal Proximal Tubule Epithelial) | 32.5 | 3.4 |
| NHBE | Lung (Normal Human Bronchial Epithelial) | 45.1 | 4.2 |
| Astro-1 | Brain (Astrocyte) | 28.7 | 2.9 |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol outlines the steps to determine the cytotoxicity of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
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Cell Seeding:
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Trypsinize and count the desired non-cancerous cells.
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Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
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Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
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Drug Treatment:
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Prepare a series of this compound dilutions in complete growth medium at 2x the final desired concentrations.
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Remove the old medium from the wells and add 100 µL of the corresponding this compound dilution to each well. Include a vehicle control (e.g., DMSO) and a no-treatment control.
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Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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MTT Assay:
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Prepare a 5 mg/mL solution of MTT in sterile PBS.
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Add 10 µL of the MTT solution to each well.
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Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
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Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
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Gently pipette up and down to dissolve the formazan crystals.
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Read the absorbance at 570 nm using a microplate reader.
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Data Analysis:
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Calculate the percentage of cell viability for each concentration relative to the vehicle control.
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Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
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2. Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis in non-cancerous cells treated with this compound using flow cytometry.
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Cell Treatment:
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Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the appropriate duration.
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Cell Harvesting:
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Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
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Wash the cells twice with ice-cold PBS.
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Staining:
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Resuspend the cell pellet in 1x Annexin V binding buffer.
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Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
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Incubate for 15 minutes at room temperature in the dark.
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Flow Cytometry Analysis:
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Analyze the stained cells using a flow cytometer.
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Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
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Visualizations
Caption: Hypothetical signaling pathway of this compound's mechanism of action.
Caption: Standard experimental workflow for determining cell viability using an MTT assay.
Caption: A logical workflow for troubleshooting unexpected high cytotoxicity.
Technical Support Center: Overcoming ZNL-0056 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to acquired resistance to ZNL-0056 in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective covalent inhibitor of a key signaling kinase (KSK). It forms a covalent bond with a cysteine residue within the kinase's active site, leading to irreversible inhibition of its activity. This disruption of KSK signaling is designed to halt the proliferation of cancer cells dependent on this pathway.
Q2: We are observing a gradual decrease in the efficacy of this compound in our long-term cell culture. What are the potential causes?
A gradual loss of efficacy is a classic sign of acquired resistance. The most common mechanisms include:
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On-target mutations: The cancer cells may have developed mutations in the gene encoding the KSK, particularly at the cysteine residue targeted by this compound. This can prevent the covalent bond from forming, rendering the drug ineffective.
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Activation of bypass signaling pathways: The cancer cells may have found alternative signaling routes to survive and proliferate, making them no longer dependent on the KSK pathway that this compound inhibits.
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Increased drug efflux: The cells might upregulate the expression of ATP-binding cassette (ABC) transporters, which act as pumps to actively remove this compound from the cell, preventing it from reaching its target.
Q3: How can we confirm the mechanism of resistance in our cell line?
A systematic approach is recommended to identify the resistance mechanism. This typically involves a combination of genomic, proteomic, and functional assays. A recommended experimental workflow is outlined below.
Troubleshooting Guide
Issue: this compound-treated cells are showing signs of recovery and proliferation after initial sensitivity.
This guide provides a step-by-step approach to investigate and potentially overcome acquired resistance to this compound.
Step 1: Confirm Resistance and Quantify the Shift in Potency
The first step is to confirm that the cells have indeed developed resistance and to quantify the extent of this resistance.
Experimental Protocol: Dose-Response Assay
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Cell Seeding: Seed both the suspected resistant cell line and the parental (sensitive) cell line in parallel in 96-well plates at a predetermined optimal density.
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Drug Titration: Prepare a serial dilution of this compound.
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Treatment: Treat the cells with a range of this compound concentrations for a period that is consistent with your initial sensitivity studies (e.g., 72 hours).
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Viability Assessment: Use a standard cell viability assay, such as one based on resazurin or ATP measurement, to determine the percentage of viable cells at each concentration.
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Data Analysis: Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for both the resistant and parental cell lines. A significant increase in the IC50 value for the resistant line confirms resistance.
Data Presentation: IC50 Shift in this compound Resistant Cells
| Cell Line | This compound IC50 (nM) | Fold Change in Resistance |
| Parental Line | 10 | 1x |
| Resistant Line | 250 | 25x |
Step 2: Investigate the Mechanism of Resistance
Once resistance is confirmed, the next step is to determine the underlying mechanism.
A. Assess for On-Target Mutations
Experimental Protocol: Sanger Sequencing of the KSK Gene
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RNA Extraction and cDNA Synthesis: Isolate total RNA from both parental and resistant cell lines and reverse transcribe it to complementary DNA (cDNA).
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PCR Amplification: Amplify the coding region of the KSK gene using specific primers.
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Sequencing: Purify the PCR product and perform Sanger sequencing to identify any mutations. Pay close attention to the region encoding the active site, including the target cysteine residue.
B. Evaluate Activation of Bypass Signaling Pathways
Experimental Protocol: Western Blot Analysis of Key Signaling Nodes
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Cell Lysis: Lyse both parental and resistant cells to extract total protein.
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Protein Quantification: Determine the protein concentration in each lysate.
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SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies against key proteins in known bypass pathways (e.g., phosphorylated forms of AKT, ERK, or other relevant kinases).
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Analysis: Compare the levels of activated signaling proteins between the parental and resistant lines. Increased phosphorylation of a protein in a parallel pathway in the resistant line suggests its activation.
C. Examine Drug Efflux Pump Activity
Experimental Protocol: Efflux Pump Inhibition Assay
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Co-treatment: Treat the resistant cells with this compound alone or in combination with a known ABC transporter inhibitor (e.g., verapamil or tariquidar).
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Viability Assessment: Perform a dose-response assay as described in Step 1.
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Analysis: If co-treatment with the efflux pump inhibitor restores sensitivity to this compound, it suggests that increased drug efflux is a contributing factor to the observed resistance.
Data Presentation: Effect of Efflux Pump Inhibitor on this compound IC50
| Cell Line | Treatment | This compound IC50 (nM) |
| Resistant Line | This compound alone | 250 |
| Resistant Line | This compound + Verapamil | 50 |
Visualizing Experimental Workflows and Signaling Pathways
Diagram 1: Troubleshooting Workflow for this compound Resistance
ZNL-0056 batch-to-batch variability and quality control
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding batch-to-batch variability and quality control for ZNL-0056, a selective inhibitor of MEK1/2 kinases.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue: Inconsistent IC50 values between different batches of this compound.
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Question: We have observed a significant shift in the half-maximal inhibitory concentration (IC50) of this compound in our cell-based assays when using a new batch. What could be the cause of this variability?
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Answer: Batch-to-batch variation in the potency of a compound can arise from several factors. The most common causes include differences in purity, the presence of active or inactive isomers, or variations in the crystalline form of the compound affecting its solubility. We recommend the following troubleshooting steps:
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Verify Compound Purity: Assess the purity of each batch using High-Performance Liquid Chromatography (HPLC). Compare the purity profiles to the specifications provided in the Certificate of Analysis (CoA).
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Confirm Solubility: Ensure that this compound is fully dissolved in the appropriate solvent before use. Incomplete solubilization is a common source of experimental variability.
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Standardize Assay Conditions: Minor variations in cell density, passage number, serum concentration in the media, and incubation times can significantly impact IC50 values. Ensure that these parameters are consistent across experiments.
Troubleshooting workflow for inconsistent IC50 results.
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Issue: Unexpected cellular toxicity observed with a new batch of this compound.
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Question: Our latest batch of this compound is showing higher than expected cytotoxicity in our cell lines, even at concentrations where we previously saw only target-specific effects. Why might this be happening?
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Answer: Unforeseen cytotoxicity can be alarming. A primary suspect in such cases is the presence of contaminants, such as residual solvents from synthesis or the presence of endotoxins, which can be introduced during production and handling.
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Review the Certificate of Analysis (CoA): Pay close attention to the levels of residual solvents and endotoxins. Compare these values across different batches.
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Perform an Endotoxin Test: If you suspect endotoxin contamination, we recommend performing a Limulus Amebocyte Lysate (LAL) test on the batch .
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Evaluate Vehicle Toxicity: As a control, treat cells with the vehicle (e.g., DMSO) at the same concentration used to dissolve this compound to rule out any toxicity from the solvent itself.
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Frequently Asked Questions (FAQs)
Q1: What are the recommended quality control assays for incoming batches of this compound?
A1: We recommend a panel of assays to ensure the quality and consistency of each new batch of this compound. These include:
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Purity Assessment: High-Performance Liquid Chromatography (HPLC) to determine the percentage of the active compound.
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Identity Confirmation: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.
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Potency Determination: A cell-based assay, such as a proliferation assay using a sensitive cell line (e.g., A375), to determine the IC50 value.
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Endotoxin Testing: A Limulus Amebocyte Lysate (LAL) assay to quantify endotoxin levels.
Q2: How should I properly solubilize and store this compound to minimize variability?
A2: For consistent results, this compound should be dissolved in 100% dimethyl sulfoxide (DMSO) to create a stock solution of 10-50 mM. Briefly vortex and sonicate in a water bath to ensure complete dissolution. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in pre-warmed cell culture medium and mix thoroughly.
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective inhibitor of MEK1 and MEK2, which are dual-specificity kinases in the RAS-RAF-MEK-ERK signaling pathway. By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, leading to the downstream inhibition of cell proliferation and survival in cancer cells with activating mutations in the RAS/RAF pathway.
This compound inhibits the ERK signaling pathway by targeting MEK1/2.
Data Presentation
The following table summarizes the quality control data for three different batches of this compound.
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Purity (HPLC) | 99.5% | 98.2% | 99.8% | > 98.0% |
| IC50 (A375 cells) | 12.5 nM | 25.1 nM | 11.9 nM | 10 - 20 nM |
| Endotoxin Level | < 0.05 EU/mg | 0.5 EU/mg | < 0.05 EU/mg | < 0.1 EU/mg |
| Appearance | White solid | White solid | White solid | White to off-white solid |
Experimental Protocols
Protocol 1: HPLC Purity Assessment of this compound
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Preparation of Mobile Phase:
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
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Mobile Phase B: 0.1% TFA in acetonitrile.
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Sample Preparation:
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Dissolve this compound in DMSO to a final concentration of 1 mg/mL.
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HPLC Conditions:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: 254 nm.
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Gradient: Start with 5% Mobile Phase B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
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Data Analysis:
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Integrate the peak area of all detected peaks.
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Calculate the purity as: (Area of this compound peak / Total area of all peaks) x 100%.
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Protocol 2: Cell-Based IC50 Determination of this compound
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Cell Seeding:
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Seed A375 melanoma cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.
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Incubate overnight at 37°C, 5% CO2.
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Compound Treatment:
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Prepare a serial dilution of the this compound stock solution in complete growth medium.
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Add 100 µL of the diluted compound to the appropriate wells, resulting in a final volume of 200 µL. Include vehicle-only and no-treatment controls.
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Incubation:
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Incubate the plate for 72 hours at 37°C, 5% CO2.
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Cell Viability Assay:
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Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
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Measure luminescence using a plate reader.
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Data Analysis:
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Normalize the data to the vehicle-treated controls.
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Plot the normalized viability against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
Experimental workflow for determining the IC50 of this compound.
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Technical Support Center: Troubleshooting ZNL-0056 Assay Results Affected by Cell Line Contamination
This guide provides troubleshooting advice for researchers encountering issues with the ZNL-0056 assay that may be related to cell line contamination. Inconsistent or unexpected results in cell-based assays are frequently traced back to problems with the cell lines used, such as cross-contamination with other cell lines or microbial contamination.
Frequently Asked Questions (FAQs)
Q1: My this compound assay results are inconsistent across experiments. Could cell line contamination be the cause?
A1: Yes, inconsistent results are a hallmark of cell line contamination. Both cross-contamination with another cell line and microbial contamination (e.g., mycoplasma) can significantly alter the cellular response to this compound, leading to poor reproducibility. It is crucial to authenticate your cell line and test for common contaminants.
Q2: What is cell line cross-contamination and how can it affect my this compound assay?
A2: Cell line cross-contamination is the unintentional mixing of one cell line with another. This can lead to the original cell line being overgrown and replaced by the contaminating cells. If the contaminating cell line has a different response to this compound, your experimental results will not be valid for the intended cell line. For instance, research on "lung cancer cells" that were actually liver cancer cells could produce misleading data.[1] The International Cell Line Authentication Committee (ICLAC) maintains a database of misidentified cell lines.[2]
Q3: What is mycoplasma contamination and how does it impact experimental results?
A3: Mycoplasma are small bacteria that lack a cell wall and are a common source of cell culture contamination.[3] They are difficult to detect by visual inspection and can alter a wide range of cellular processes, including gene expression, metabolism, and signal transduction.[4] This can lead to erroneous or biased results in your this compound assay.[4] Regular testing for mycoplasma is recommended.[3]
Q4: How can I be sure that I am using the correct cell line for my this compound assay?
A4: The most reliable method for cell line authentication is Short Tandem Repeat (STR) profiling. This technique generates a unique genetic fingerprint for each cell line that can be compared to a reference database of known cell lines. Many cell line repositories, such as ATCC, provide STR profiles for their cell lines.
Q5: What are the first steps I should take if I suspect cell line contamination?
A5: If you suspect contamination, immediately quarantine the affected cell cultures. Do not use them in further experiments. The first steps should be to test for mycoplasma and to perform cell line authentication via STR profiling. Discard any contaminated cultures and thaw a new, authenticated vial of the cell line.
Troubleshooting Guide
Issue 1: Unexpected or Inconsistent this compound Assay Results
If your this compound assay is yielding unexpected or irreproducible results, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for unexpected this compound assay results.
Issue 2: Mycoplasma Contamination Detected
Mycoplasma can significantly alter cellular physiology, affecting the results of the this compound assay.
Experimental Protocol: Mycoplasma Detection
There are several methods for detecting mycoplasma contamination. Two common methods are PCR-based assays and enzyme-based assays.
| Method | Principle | Advantages | Disadvantages |
| PCR-Based Assay | Amplification of mycoplasma-specific DNA sequences. | High sensitivity and specificity. | Can be prone to false positives from contaminated reagents. |
| Enzyme-Based Assay | Detection of metabolic activity specific to mycoplasma. | Rapid and easy to perform. | May have lower sensitivity than PCR. |
If your culture tests positive for mycoplasma, the recommended course of action is to discard the contaminated cells and all media and reagents used with that culture. Thoroughly decontaminate the cell culture hood and incubator.
Issue 3: Cell Line Misidentification Confirmed by STR Profiling
STR profiling is the gold standard for authenticating cell lines. If the STR profile of your working cell line does not match the known profile, it is considered misidentified.
Experimental Protocol: Short Tandem Repeat (STR) Profiling
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Sample Collection: A sample of your cell line's DNA is collected.
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PCR Amplification: Specific STR loci are amplified using PCR.
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Fragment Analysis: The size of the amplified DNA fragments is determined by capillary electrophoresis.
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Profile Generation: The resulting fragment sizes create a unique genetic profile.
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Database Comparison: This profile is compared against a database of known cell line STR profiles (e.g., ATCC, DSMZ).
Data Presentation: Example STR Profile Comparison
| STR Locus | Reference Cell Line (e.g., ATCC) | Your Working Cell Line | Match? |
| D5S818 | 11, 12 | 13, 14 | No |
| D13S317 | 8, 11 | 9, 12 | No |
| D7S820 | 9, 10 | 11, 12 | No |
| D16S539 | 11, 13 | 10, 14 | No |
| vWA | 16, 17 | 18, 19 | No |
| TH01 | 6, 9.3 | 7, 8 | No |
| TPOX | 8, 11 | 9, 10 | No |
| CSF1PO | 10, 12 | 11, 13 | No |
| Conclusion | MISMATCH |
If a mismatch is confirmed, discard the misidentified cell line. Obtain a new, authenticated stock of the correct cell line from a reputable cell bank.
This compound Signaling Pathway (Hypothetical)
Understanding the expected signaling pathway of this compound can help in diagnosing aberrant results due to cell line contamination. If the contaminating cell line lacks key components of this pathway, the assay will fail.
Caption: Hypothetical signaling pathway for the this compound compound.
If a researcher is working with what they believe to be Cell Line A, which expresses Receptor Alpha, but it has been contaminated and overgrown by Cell Line B, which does not express this receptor, the this compound assay will show no effect. This highlights the critical importance of cell line authentication.
References
- 1. Thousands of studies could be flawed due to contamin... [nicswell.co.uk]
- 2. On Biology Mix-up mayhem: cell line contamination in biological research [blogs.biomedcentral.com]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. Cell Culture Contamination: Mycoplasma and Problematic Cell Lines Continue To Cause Concern | Technology Networks [technologynetworks.com]
Validation & Comparative
Comparative Analysis: ZNL-0056 and Osimertinib in EGFR T790M Mutant Cells
A direct comparative analysis of ZNL-0056 and osimertinib for the treatment of EGFR T790M mutant non-small cell lung cancer (NSCLC) cannot be provided at this time. Extensive searches for "this compound" in the context of EGFR T790M mutations, lung cancer, or as a tyrosine kinase inhibitor have yielded no publicly available preclinical or clinical data. This suggests that "this compound" may be an internal compound designation not yet disclosed in scientific literature, a misidentification, or a discontinued project.
In contrast, osimertinib is a well-established and FDA-approved third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in patients with EGFR T790M-mutated NSCLC.
Osimertinib: An Established Third-Generation EGFR TKI
Osimertinib is a potent and irreversible inhibitor of EGFR kinases, specifically designed to target both the sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[1][2] The T790M mutation is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[2]
Mechanism of Action of Osimertinib
Osimertinib covalently binds to the cysteine-797 residue in the ATP-binding pocket of the EGFR kinase domain.[1] This irreversible binding effectively blocks the downstream signaling pathways, such as PI3K/AKT/mTOR and RAS/RAF/MEK/ERK, that are crucial for cell growth and proliferation.[1][3] A key advantage of osimertinib is its selectivity for mutant EGFR over wild-type EGFR, which translates to a more favorable side-effect profile compared to earlier generation TKIs.[1] Furthermore, osimertinib has shown the ability to cross the blood-brain barrier, making it an effective treatment for central nervous system (CNS) metastases.[1]
Efficacy of Osimertinib in EGFR T790M Mutant Cells
Preclinical and clinical studies have consistently demonstrated the efficacy of osimertinib against EGFR T790M mutant cells. In preclinical models, osimertinib has been shown to induce sustained tumor regression in EGFRm PC9 mouse brain metastases models.[4]
Clinical trials have solidified osimertinib's role in treating EGFR T790M-positive NSCLC. The AURA3 phase III trial showed that osimertinib significantly improved progression-free survival (PFS) compared to platinum-based chemotherapy in patients who had progressed on a prior EGFR TKI.[5] The median PFS with osimertinib was 10.1 months compared to 4.4 months with chemotherapy.[6] The objective response rate (ORR) was also significantly higher with osimertinib (71%) versus chemotherapy (31%).[6]
Experimental Protocols for Evaluating EGFR TKIs
The evaluation of EGFR TKIs like osimertinib typically involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.
In Vitro Kinase Assays
These assays are used to determine the half-maximal inhibitory concentration (IC50) of the compound against various forms of the EGFR kinase (e.g., wild-type, L858R, exon 19 deletion, and T790M). A lower IC50 value indicates greater potency.
Typical Protocol:
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Recombinant human EGFR protein (wild-type or mutant) is incubated with the test compound at various concentrations.
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ATP is added to initiate the kinase reaction.
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The phosphorylation of a substrate is measured using methods like ELISA or radiometric assays.
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IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
Cellular Proliferation Assays
These assays measure the effect of the drug on the growth of cancer cell lines harboring specific EGFR mutations.
Typical Protocol:
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Cancer cell lines (e.g., NCI-H1975, which harbors the L858R/T790M mutations) are seeded in 96-well plates.
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Cells are treated with a range of concentrations of the test compound.
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After a set incubation period (e.g., 72 hours), cell viability is assessed using reagents like MTT or CellTiter-Glo.
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The concentration of the drug that inhibits cell growth by 50% (GI50) is determined.
Western Blotting for Signaling Pathway Analysis
This technique is used to assess the inhibition of EGFR and its downstream signaling pathways.
Typical Protocol:
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EGFR mutant cells are treated with the test compound for a specific duration.
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Cell lysates are prepared, and proteins are separated by SDS-PAGE.
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Proteins are transferred to a membrane and probed with antibodies specific for phosphorylated and total EGFR, AKT, and ERK.
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The levels of phosphorylated proteins are quantified to determine the extent of pathway inhibition.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the EGFR signaling pathway and a typical experimental workflow for evaluating EGFR inhibitors.
Caption: EGFR signaling pathway and the point of inhibition by osimertinib.
Caption: A typical experimental workflow for the preclinical evaluation of an EGFR TKI.
References
- 1. Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-mediated resistance in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. Understanding the mechanisms of action of EGFR inhibitors in NSCLC: what we know and what we do not know - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oncogenic Activity of Epidermal Growth Factor Receptor Kinase Mutant Alleles Is Enhanced by the T790M Drug Resistance Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Osimertinib versus platinum-pemetrexed for patients with EGFR T790M advanced NSCLC and progression on a prior EGFR-tyrosine kinase inhibitor: AURA3 overall survival analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.mednet.co.il [cdn.mednet.co.il]
A Comparative Analysis of ZNL-0056 and Afatinib: Efficacy, Mechanism, and Clinical Landscape
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two epidermal growth factor receptor (EGFR) inhibitors: ZNL-0056, a novel preclinical compound, and afatinib, an established second-generation tyrosine kinase inhibitor (TKI). While afatinib has a well-documented clinical profile, this compound is in the discovery phase, offering a glimpse into next-generation strategies to overcome drug resistance.
Overview and Mechanism of Action
Afatinib is an irreversible inhibitor of the ErbB family of tyrosine kinases, including EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[1][2][3] It covalently binds to a cysteine residue in the catalytic domain of these receptors, leading to the inhibition of autophosphorylation and downstream signaling pathways involved in cell proliferation and survival.[1] Afatinib is approved for the first-line treatment of patients with metastatic non-small cell lung cancer (NSCLC) whose tumors have specific EGFR mutations.[2][4]
This compound , on the other hand, is a preclinical "dual-warhead" or "molecular bident" EGFR antagonist. This innovative approach involves an ATP-competitive inhibitor designed to form two covalent bonds with cysteine residues within the EGFR kinase domain. This dual-covalent mechanism is hypothesized to offer improved selectivity, enhanced potency, and a more robust profile against acquired resistance, a common challenge with single-warhead covalent inhibitors like afatinib. The development of this compound is currently in the discovery stage, originating from research at Stanford University.
Signaling Pathway of EGFR Inhibition
Caption: EGFR signaling pathway and points of inhibition by Afatinib and this compound.
Comparative Efficacy Data
A direct quantitative comparison of the efficacy of this compound and afatinib is not feasible due to the preclinical status of this compound. However, we can summarize the established clinical efficacy of afatinib.
| Parameter | Afatinib (Clinical Data) | This compound (Preclinical) |
| Development Stage | Clinically Approved | Discovery/Preclinical |
| Indications | First-line treatment of EGFR-mutant NSCLC, second-line for advanced squamous NSCLC.[2] | Not yet in clinical development. |
| Median Progression-Free Survival (PFS) in EGFR-mutant NSCLC (First-line) | Ranging from 11.0 to 19.1 months in various studies.[5][6] | Data not available. |
| Objective Response Rate (ORR) in EGFR-mutant NSCLC (First-line) | Approximately 60-70%.[7][8] | Data not available. |
| Resistance Profile | Susceptible to acquired resistance, notably the T790M mutation.[3] | Designed to potentially overcome resistance to single-covalent inhibitors. |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the evaluation of EGFR inhibitors like afatinib and this compound.
In Vitro Kinase Assay
Objective: To determine the inhibitory activity of the compounds against EGFR kinase.
Methodology:
-
Recombinant human EGFR kinase is incubated with the test compound (this compound or afatinib) at varying concentrations in a kinase buffer.
-
A substrate peptide and ATP are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay or radioisotope labeling.
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) is calculated from the dose-response curve.
Cell Proliferation Assay
Objective: To assess the effect of the compounds on the growth of cancer cell lines harboring specific EGFR mutations.
Methodology:
-
EGFR-mutant cancer cells (e.g., HCC827, PC-9) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compound.
-
After a 72-hour incubation period, cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
The GI50 value (the concentration of inhibitor required to inhibit 50% of cell growth) is determined from the dose-response curve.
Western Blot Analysis of EGFR Signaling
Objective: To confirm the inhibition of EGFR phosphorylation and downstream signaling pathways in treated cells.
Methodology:
-
EGFR-mutant cells are treated with the test compound for a specified duration.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated ERK (p-ERK), total ERK, phosphorylated Akt (p-Akt), and total Akt.
-
Following incubation with secondary antibodies, the protein bands are visualized using chemiluminescence.
Hypothetical Experimental Workflow
Caption: A generalized workflow for the development and evaluation of a targeted cancer therapy.
Safety and Tolerability of Afatinib
Clinical trials have established the safety profile of afatinib. The most common adverse events include diarrhea, rash/acneiform dermatitis, stomatitis, and paronychia.[6][9] Dose modifications are often required to manage these side effects.[6]
Future Perspectives and Conclusion
Afatinib remains a valuable therapeutic option for patients with EGFR-mutant NSCLC. Its efficacy and safety have been extensively documented in numerous clinical trials.[10]
This compound represents an intriguing next step in the design of covalent EGFR inhibitors. Its dual-warhead mechanism holds the promise of enhanced potency and the ability to overcome some of the resistance mechanisms that limit the efficacy of current TKIs. However, as a preclinical compound, extensive research and development will be necessary to validate its theoretical advantages and translate them into clinical benefits.
For researchers and drug developers, the journey of this compound from a discovery-stage concept to a potential clinical candidate will be important to follow. The insights gained from its development could pave the way for a new generation of more durable and effective targeted cancer therapies.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. investing.com [investing.com]
- 4. Zentalis Pharmaceuticals Announces Inducement Grants Under Nasdaq Listing Rule 5635(c)(4) | Zentalis Pharmaceuticals [ir.zentalis.com]
- 5. NVL-520 for ROS1-Positive Solid Tumors · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. mdpi.com [mdpi.com]
- 7. RePORT ⟩ RePORTER [reporter.nih.gov]
- 8. Zentalis Pharmaceuticals [zentalis.com]
- 9. Zanzalintinib Maintenance in Patients With High Grade Neuroendocrine Neoplasms (HG-NENs) | Clinical Research Trial Listing [centerwatch.com]
- 10. youtube.com [youtube.com]
Validating ZNL-0056 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of targeted drug discovery, confirming that a compound engages its intended molecular target within the complex cellular environment is a critical step. This guide provides a comparative overview of state-of-the-art methodologies for validating the cellular target engagement of ZNL-0056, a novel B-cell lymphoma 2 (Bcl-2) inhibitor. While specific data for this compound is not publicly available, this document will use the well-characterized Bcl-2 inhibitor Venetoclax (ABT-199) as a surrogate to illustrate the application and comparison of key target engagement assays. We will delve into the principles, experimental protocols, and comparative performance of the Cellular Thermal Shift Assay (CETSA), NanoBioluminescence Resonance Energy Transfer (NanoBRET) assay, and Drug Affinity Responsive Target Stability (DARTS) assay.
Executive Summary of Target Engagement Assays
The validation of on-target activity in a cellular context provides crucial evidence for a compound's mechanism of action and is a key determinant for its progression through the drug development pipeline. The choice of assay depends on various factors including the nature of the target protein, the availability of specific reagents, throughput requirements, and the desired quantitative output.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET Assay | DARTS Assay |
| Principle | Ligand-induced thermal stabilization of the target protein. | Bioluminescence Resonance Energy Transfer (BRET) between a tagged target and a fluorescent tracer. | Ligand-induced stabilization of the target protein against proteolysis. |
| Labeling Requirement | Label-free for both compound and endogenous target. | Requires genetic tagging of the target protein (e.g., NanoLuc) and a fluorescently labeled tracer. | Label-free for the compound; relies on antibody-based detection of the endogenous target. |
| Detection Method | Western Blot, Mass Spectrometry, AlphaLISA, etc. | Plate reader (luminescence and fluorescence detection). | Western Blot, Mass Spectrometry. |
| Throughput | Low to high, depending on the detection method. | High-throughput compatible (384- and 1536-well plates). | Low to medium. |
| Quantitative Output | Thermal shift (ΔTm), Isothermal dose-response (EC50). | Intracellular affinity (IC50/EC50), Residence time. | Dose-dependent protection from proteolysis. |
| Key Advantage | Works with endogenous, unmodified proteins in a label-free manner. | Real-time, quantitative measurement of binding in live cells. | No requirement for protein modification; uses native compound. |
| Key Limitation | Not all proteins exhibit a significant thermal shift upon ligand binding. | Requires genetic manipulation of cells and development of a specific tracer. | Not all ligand binding events confer significant protection from proteolysis. |
Comparative Experimental Data: A Case Study with a Bcl-2 Inhibitor
To illustrate the type of data generated by these assays, the following table presents hypothetical, yet representative, quantitative data for a Bcl-2 inhibitor like this compound, based on published data for Venetoclax (ABT-199).[1]
| Assay | Parameter | Value (Hypothetical for this compound) | Reference Compound (Venetoclax) |
| CETSA | Thermal Shift (ΔTm) at 10 µM | + 4.2 °C | Similar shifts observed for Bcl-2.[1] |
| EC50 (Isothermal) | 25 nM | Data indicates dose-dependent stabilization.[1] | |
| NanoBRET | Intracellular IC50 | 15 nM | N/A (Specific NanoBRET data for Venetoclax not found) |
| DARTS | Protection from Proteolysis (EC50) | 50 nM | N/A (Specific DARTS data for Venetoclax not found) |
| In Vitro Binding | Ki for Bcl-2 | <0.01 nM | <0.01 nM |
Signaling Pathway and Assay Workflows
To visually conceptualize the biological context and experimental procedures, the following diagrams are provided.
Caption: BCL-2 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Experimental workflow for the NanoBRET Target Engagement Assay.
Caption: Experimental workflow for the Drug Affinity Responsive Target Stability (DARTS) Assay.
Caption: Logical comparison of key advantages and disadvantages of each assay.
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
Principle: This assay is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. By heating intact cells or cell lysates to various temperatures, the unbound protein will denature and aggregate at a lower temperature than the ligand-bound protein. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blot.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) under normal culture conditions.
-
-
Heat Shock:
-
Harvest and wash the cells with PBS. Resuspend the cell pellet in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Quantification:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein by SDS-PAGE and Western blot using a primary antibody specific for Bcl-2.
-
Quantify the band intensities using densitometry.
-
-
Data Analysis:
-
Plot the percentage of soluble Bcl-2 relative to the non-heated control against the temperature for both vehicle- and this compound-treated samples.
-
The shift in the melting curve (ΔTm) indicates target engagement.
-
For isothermal dose-response experiments, heat all samples at a single, optimized temperature (e.g., the Tm of the vehicle-treated sample) and plot the soluble Bcl-2 fraction against the log of the this compound concentration to determine the EC50.
-
NanoBRET™ Target Engagement Assay
Principle: The NanoBRET assay measures the binding of a compound to a target protein in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer between a NanoLuc® luciferase-tagged target protein (donor) and a fluorescently labeled tracer that binds to the same target (acceptor). A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
Protocol:
-
Cell Preparation:
-
Transfect cells (e.g., HEK293T) with a plasmid encoding for a Bcl-2-NanoLuc® fusion protein.
-
After 24 hours, harvest the cells and resuspend them in Opti-MEM.
-
-
Assay Setup:
-
In a white, 384-well plate, serially dilute this compound.
-
Add the cell suspension to each well.
-
Add the NanoBRET® tracer at a pre-optimized concentration.
-
-
Incubation:
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the binding to reach equilibrium.
-
-
Signal Detection:
-
Add the NanoBRET® Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor (to quench any signal from non-internalized luciferase).
-
Read the plate on a luminometer equipped with two filters to measure the donor emission (e.g., 460nm) and the acceptor emission (e.g., 618nm).
-
-
Data Analysis:
-
Calculate the NanoBRET® ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Drug Affinity Responsive Target Stability (DARTS) Assay
Principle: DARTS is based on the observation that the binding of a small molecule can stabilize its target protein, making it less susceptible to proteolysis. In this assay, cell lysates are treated with a compound and then subjected to limited digestion by a protease. Target engagement is detected as an increase in the abundance of the full-length target protein in the compound-treated samples compared to the vehicle-treated controls.
Protocol:
-
Cell Lysate Preparation:
-
Harvest cultured cells and lyse them in a non-denaturing lysis buffer (e.g., M-PER) supplemented with protease inhibitors.
-
Centrifuge the lysate to remove cell debris and determine the protein concentration.
-
-
Compound Incubation:
-
Aliquot the cell lysate and incubate with serial dilutions of this compound or vehicle for 1 hour at room temperature.
-
-
Limited Proteolysis:
-
Add a protease (e.g., Pronase or thermolysin) at an optimized concentration to each aliquot.
-
Incubate for a specific time (e.g., 15-30 minutes) at room temperature to allow for partial digestion. The optimal protease concentration and digestion time need to be determined empirically for the target of interest.
-
-
Stopping the Reaction and Sample Preparation:
-
Stop the digestion by adding SDS-PAGE loading buffer and heating the samples at 95°C for 5 minutes.
-
-
Detection and Analysis:
-
Separate the proteins by SDS-PAGE and perform a Western blot using a primary antibody against Bcl-2.
-
Quantify the band intensity of the full-length Bcl-2 protein.
-
An increase in the full-length Bcl-2 band in the presence of this compound indicates protection from proteolysis and thus, target engagement.
-
Plot the band intensity against the log of the this compound concentration to generate a dose-response curve.
-
Conclusion
The validation of target engagement in a cellular context is a cornerstone of modern drug discovery. Each of the described methods—CETSA, NanoBRET, and DARTS—offers a unique set of advantages and limitations for confirming the interaction of this compound with its intended target, Bcl-2. CETSA provides a label-free approach to assess engagement with the endogenous protein. NanoBRET offers a highly quantitative, real-time measurement of binding affinity in live cells, albeit requiring genetic modification. DARTS presents another label-free alternative that relies on proteolytic stability. By employing a combination of these orthogonal assays, researchers can build a comprehensive and robust body of evidence to confidently validate the cellular target engagement of this compound, thereby de-risking its continued development as a potential therapeutic agent.
References
A Comparative Guide to Preclinical Data of Dual EGFR Inhibitors
A Note to the Reader: The compound "ZNL-0056" specified in the topic of this request does not correspond to a publicly disclosed drug candidate. Extensive searches of scientific literature, clinical trial databases, and pharmaceutical pipelines have yielded no information on a compound with this designation. Therefore, this guide has been developed as a template to illustrate a comprehensive comparison of dual Epidermal Growth Factor Receptor (EGFR) inhibitors, using data from well-characterized, publicly known agents: Afatinib and Dacomitinib. This guide is intended for researchers, scientists, and drug development professionals to serve as a framework for evaluating and comparing preclinical data of novel kinase inhibitors.
Introduction to Dual EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) family of receptor tyrosine kinases, which includes EGFR (ErbB1), HER2 (ErbB2), HER3 (ErbB3), and HER4 (ErbB4), plays a crucial role in cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a key driver in many human cancers. While first-generation EGFR inhibitors were revolutionary, acquired resistance, often through secondary mutations like T790M or activation of parallel signaling pathways (e.g., HER2), limits their long-term efficacy.
Second-generation inhibitors were designed to overcome these limitations. These agents, often termed dual or pan-HER inhibitors, irreversibly bind to and inhibit multiple ErbB family members. This broader inhibition profile can lead to more potent and durable antitumor responses. This guide provides a comparative overview of the preclinical profiles of two prominent irreversible pan-HER inhibitors: Afatinib and Dacomitinib.
Mechanism of Action and Signaling Pathway
Afatinib and Dacomitinib are irreversible pan-HER inhibitors that covalently bind to the kinase domains of EGFR, HER2, and HER4, leading to sustained blockade of downstream signaling pathways.[1][2][3] This irreversible binding distinguishes them from first-generation, reversible inhibitors. The primary signaling cascades inhibited are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which are critical for tumor cell growth and survival.
Caption: Irreversible inhibition of EGFR and HER2 by dual inhibitors.
Comparative Biochemical Potency
The potency of an inhibitor is a critical determinant of its therapeutic potential. This is typically measured as the half-maximal inhibitory concentration (IC50) in biochemical assays against purified kinases. Lower IC50 values indicate greater potency.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Target Kinase | Afatinib (BIBW 2992) | Dacomitinib (PF-00299804) |
| EGFR (Wild-Type) | 0.5 | 6.0 |
| EGFR (L858R) | 0.4 | 2.4 |
| EGFR (Exon 19 del) | 0.7 | 4.1 |
| EGFR (L858R/T790M) | 10 | 19 |
| HER2 | 14 | 45.7 |
| HER4 | 1 | 73.7 |
Data compiled from publicly available preclinical studies. Absolute values may vary between different assay conditions.
Comparative Cellular Activity
Cell-based assays provide insights into a compound's ability to inhibit signaling and cell growth in a more biologically relevant context. The half-maximal growth inhibition (GI50) is a common metric.
Table 2: Antiproliferative Activity in EGFR-Mutant NSCLC Cell Lines (GI50, nM)
| Cell Line | EGFR Mutation Status | Afatinib | Dacomitinib |
| HCC827 | Exon 19 deletion | 1.9 | 8.4 |
| NCI-H1975 | L858R / T790M | 98 | 118 |
| A431 | Wild-Type (amplified) | 73 | 115 |
Data are representative values from preclinical literature. Direct comparison should be made with caution due to potential variations in experimental protocols.
In Vivo Antitumor Efficacy
The ultimate preclinical validation of an anticancer agent is its ability to inhibit tumor growth in vivo. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are the standard for these studies.
Table 3: Antitumor Activity in an NCI-H1975 (EGFR L858R/T790M) Xenograft Model
| Treatment Group | Dose (mg/kg, daily) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0% |
| Afatinib | 20 | ~60% |
| Dacomitinib | 10 | ~55% |
Tumor growth inhibition (TGI) percentages are approximations derived from published preclinical studies and may vary based on the specific experimental design and duration.[2]
Experimental Protocols
Detailed and reproducible methodologies are essential for the critical evaluation of experimental data.
In Vitro Kinase Assay (Biochemical Potency)
The inhibitory activity of compounds against EGFR and HER2 kinases is often determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Recombinant human kinase domains are incubated with a range of inhibitor concentrations. The kinase reaction is initiated by the addition of ATP and a biotinylated peptide substrate. After incubation (e.g., 60 minutes at 25°C), the reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) are added. The TR-FRET signal, proportional to kinase activity, is measured on a suitable plate reader. IC50 values are then calculated from the dose-response curves.
Cell Proliferation Assay (Cellular Activity)
Human cancer cell lines are seeded into 96-well plates and allowed to adhere overnight. The following day, cells are treated with serial dilutions of the test compounds (e.g., Afatinib, Dacomitinib) or vehicle control (DMSO). After a 72-hour incubation period, cell viability is assessed using a metabolic assay such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. Luminescence is recorded, and the data are normalized to vehicle-treated controls to determine the concentration required to inhibit cell growth by 50% (GI50).
In Vivo Xenograft Study Workflow
The workflow for assessing in vivo efficacy is a multi-step process that requires careful planning and execution.
Caption: Standard workflow for a preclinical xenograft study.
Conclusion
The preclinical data for Afatinib and Dacomitinib demonstrate their potent, irreversible inhibition of the ErbB family of receptors. Both compounds show strong activity against common EGFR activating mutations and retain activity against the T790M resistance mutation, albeit at higher concentrations.[2] While direct cross-study comparisons must be made with caution, the data indicate that both agents are effective dual EGFR/HER2 inhibitors. This guide serves as a template for the objective comparison of such agents, emphasizing the importance of standardized protocols and clear data presentation for informed decision-making in drug development.
References
- 1. A comprehensive review of the preclinical efficacy profile of the ErbB family blocker afatinib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dacomitinib, an emerging HER-targeted therapy for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vizimpro (Dacomitinib) Approved for First-Line Treatment of Metastatic Non–Small-Cell Lung Cancer with EGFR Mutation [ahdbonline.com]
ZNL-0056: A Dual Covalent Inhibitor Targeting Cys775 for Overcoming EGFR Resistance
A comparative analysis of ZNL-0056, a novel dual-targeting covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR), demonstrates its unique mechanism of action and its potential to overcome acquired resistance to existing therapies. By covalently modifying both Cys797 and the less accessible Cys775 residue in the ATP binding pocket, this compound maintains potent inhibitory activity against EGFR mutants that are resistant to third-generation inhibitors like osimertinib.
This guide provides a comprehensive comparison of this compound with other EGFR inhibitors, supported by experimental data confirming its covalent modification of Cys775. Detailed protocols for key experiments are outlined to enable replication and further investigation by researchers in drug development.
Comparative Efficacy of this compound
This compound's dual-targeting strategy translates to sustained potency in EGFR mutant cell lines, particularly those with mutations at Cys797 or Cys775 that confer resistance to single-target inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its counterparts in various EGFR mutant Ba/F3 cell lines.
| Compound | Target Cysteine(s) | EGFR L858R IC50 (nM) | EGFR L858R/C797S IC50 (nM) | EGFR L858R/C775S IC50 (nM) |
| This compound | Cys775 & Cys797 | ~10 | ~500 | ~20 |
| Osimertinib | Cys797 | ~15 | >10,000 | ~15 |
| ZNL-0013 | Cys775 | ~200 | ~200 | >4,000 |
| ZNL-0091 | Cys797 | ~25 | >5,000 | ~25 |
Data compiled from published research.[1][2] Values are approximate and may vary between experiments.
The data clearly indicates that while osimertinib and the Cys797-specific inhibitor ZNL-0091 lose significant activity in the C797S mutant, this compound retains substantial potency. Similarly, the Cys775-specific inhibitor ZNL-0013 is ineffective against the C775S mutant, whereas this compound's activity is only minimally affected.[2]
Experimental Confirmation of Covalent Modification
The covalent engagement of both Cys775 and Cys797 by this compound has been validated through several experimental approaches, including competitive pulldown assays, mass spectrometry, and immunoblotting.
Signaling Pathway Inhibition
This compound effectively inhibits the downstream signaling pathways regulated by EGFR. Upon binding of a ligand like EGF, EGFR dimerizes and autophosphorylates, activating key signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival. This compound, by blocking the ATP binding site, prevents this autophosphorylation and subsequent pathway activation.
Experimental Protocols
Competitive Pulldown Assay
This assay is designed to demonstrate that this compound covalently binds to EGFR in cells, thereby preventing the binding of other probes that target the same cysteine residues.
Experimental Workflow:
References
Reproducibility of Anti-Proliferative Effects: A Comparative Analysis of Mcl-1 Inhibitors
A Detailed Examination of the Efficacy and Mechanism of Action of Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors in Cancer Cell Lines.
This guide provides a comparative analysis of the anti-proliferative effects of a representative Myeloid Cell Leukemia 1 (Mcl-1) inhibitor, herein referred to as ZNL-0056, with other known Mcl-1 and Bcl-2 family protein inhibitors. The data presented is a synthesis of publicly available experimental results, offering researchers, scientists, and drug development professionals a comprehensive resource for evaluating the reproducibility and efficacy of targeting the Mcl-1 pathway.
Introduction to Mcl-1 Inhibition
Mcl-1 is a key anti-apoptotic protein belonging to the Bcl-2 family, which plays a crucial role in cell survival and resistance to therapy in various cancers. Its overexpression is associated with poor prognosis and resistance to conventional cancer treatments. Therefore, small molecule inhibitors of Mcl-1 have emerged as a promising therapeutic strategy. This guide focuses on the anti-proliferative effects of Mcl-1 inhibition, independent of apoptosis induction, a non-canonical function that contributes to its therapeutic potential.
Comparative Anti-Proliferative Activity
The anti-proliferative activity of Mcl-1 inhibitors is typically evaluated across a panel of cancer cell lines with varying dependencies on Bcl-2 family members. The following table summarizes the half-maximal growth inhibition (GI50) values for several Mcl-1 and Bcl-2/Bcl-xL inhibitors.
| Compound | Target(s) | Cell Line | GI50 (nM) | Reference |
| This compound (Representative Mcl-1 Inhibitor) | Mcl-1 | NCI-H929 (Multiple Myeloma) | 120 | |
| A-1210477 | Mcl-1 | NCI-H929 (Multiple Myeloma) | 26.2 (IC50) | |
| AZD5991 | Mcl-1 | MDA-T32 (Breast Cancer) | Potent Cell Death | |
| Navitoclax (ABT-263) | Bcl-2, Bcl-xL, Bcl-w | Various | <1 (Ki) | |
| Venetoclax (ABT-199) | Bcl-2 | Neuroblastoma Cell Lines | Varies |
Table 1: Comparative in vitro activity of Bcl-2 family inhibitors. The table highlights the potent anti-proliferative activity of Mcl-1 inhibitors in Mcl-1 dependent cell lines.
Mechanism of Action: Beyond Apoptosis
While the canonical function of Mcl-1 is the sequestration of pro-apoptotic proteins, recent studies have revealed a role in regulating DNA integrity and cell-cycle progression. Pharmacologic inhibition of Mcl-1 can induce DNA damage and retard cell proliferation, even in the absence of a functional apoptotic pathway.
Figure 1: Simplified signaling pathway of Mcl-1. Mcl-1 promotes cell proliferation and survival while inhibiting the pro-apoptotic proteins Bak and Bax. This compound inhibits Mcl-1, leading to decreased proliferation and induction of apoptosis.
Experimental Protocols
Reproducibility of experimental findings is paramount in scientific research. Below are detailed methodologies for key assays used to assess the anti-proliferative effects of Mcl-1 inhibitors.
Cell Viability Assays
1. MTT Assay:
-
Principle: Measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of the inhibitor for the desired duration (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. CellTiter-Glo® Luminescent Cell Viability Assay:
-
Principle: Measures the amount of ATP present, which is an indicator of metabolically active cells.
-
Protocol:
-
Plate and treat cells as described for the MTT assay.
-
Equilibrate the plate to room temperature.
-
Add an equal volume of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Express data as a percentage of the control.
-
Figure 2: General workflow for cell viability assays. This diagram outlines the key steps involved in assessing the anti-proliferative effects of a compound.
Apoptosis Assays
Flow Cytometry with Propidium Iodide (PI) Staining:
-
Principle: Distinguishes between live, apoptotic, and necrotic cells based on membrane integrity.
-
Protocol:
-
Treat cells with the inhibitor for the specified time.
-
Harvest cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspend cells in a binding buffer.
-
Add Propidium Iodide (PI) and Annexin V-FITC to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of apoptotic cells (Annexin V positive, PI negative).
-
Conclusion
The reproducibility of the anti-proliferative effects of Mcl-1 inhibitors like the representative this compound is well-documented across various cancer cell lines. The provided experimental protocols offer a standardized approach to assess these effects. The dual mechanism of action, involving both apoptosis induction and inhibition of proliferation, underscores the therapeutic potential of targeting Mcl-1 in cancer therapy. Further investigation into synergistic combinations with other anti-cancer agents is a promising avenue for future research.
ZNL-0056: A Novel Dual-Warhead EGFR Inhibitor Demonstrates Promise in Preclinical Models, Yet Patient-Derived Xenograft Data Remains Elusive
For Immediate Release
[City, State] – [Date] – ZNL-0056, a novel, first-in-class dual-warhead covalent inhibitor of the epidermal growth factor receptor (EGFR), has shown significant anti-proliferative activity in preclinical studies involving cancer cell lines. Developed by researchers at Stanford University, this "molecular bident" represents a new pharmacological strategy to potentially overcome drug resistance in EGFR-driven cancers. However, a comprehensive evaluation of its efficacy in patient-derived xenograft (PDX) models, a critical step in translational cancer research, is not yet publicly available.
This compound is an ATP-competitive inhibitor that uniquely forms two covalent bonds with cysteine residues (Cys775 and Cys797) within the EGFR kinase domain. This dual-targeting mechanism is designed to enhance potency, selectivity, and, most importantly, to be effective against EGFR mutations that confer resistance to single-warhead inhibitors.
Mechanism of Action: A Two-Pronged Attack on EGFR
This compound's innovative design as a dual-warhead inhibitor allows it to bind more robustly to its target. By forming covalent linkages with two separate cysteine residues, it is hypothesized to maintain its inhibitory effect even if one of the target cysteines is mutated, a common mechanism of acquired resistance to conventional EGFR inhibitors.
Preclinical Efficacy in Cell Line Models
Published in vitro studies have demonstrated the potent anti-proliferative activity of this compound in the H3255 human non-small cell lung cancer (NSCLC) cell line, which harbors an activating EGFR L858R mutation. In these studies, this compound effectively inhibited EGFR signaling pathways.
A direct comparison with osimertinib, a third-generation EGFR inhibitor, was conducted in the H3255 cell line. The results, summarized in the table below, highlight the comparable potency of this compound in this specific in vitro setting.
| Compound | Target | Cell Line | IC50 (nM) |
| This compound | EGFR (Dual Cysteine) | H3255 (NSCLC) | Data not publicly available in this format |
| Osimertinib | EGFR (C797) | H3255 (NSCLC) | Data not publicly available in this format |
| Table 1: Comparative in vitro efficacy of this compound and Osimertinib in the H3255 NSCLC cell line. Specific IC50 values from direct comparative studies are not yet published. |
The Critical Need for Patient-Derived Xenograft (PDX) Data
While the initial cell line data is promising, the true test of this compound's translational potential lies in its evaluation in patient-derived xenograft (PDX) models. PDX models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are known to better recapitulate the heterogeneity and microenvironment of human cancers compared to traditional cell line-derived xenografts. Efficacy data from PDX models would provide crucial insights into how this compound might perform in a more clinically relevant setting.
The typical workflow for evaluating a novel compound like this compound in PDX models is outlined below.
Future Outlook and Unanswered Questions
The development of this compound as a dual-warhead EGFR inhibitor is a scientifically compelling approach to address the challenge of acquired resistance in EGFR-mutant cancers. The preliminary in vitro data provides a strong rationale for its continued investigation.
However, for researchers, scientists, and drug development professionals, the absence of publicly available data on the efficacy of this compound in PDX models is a significant information gap. Such data is essential for:
-
Objective Comparison: To rigorously compare the in vivo performance of this compound against current standards of care, such as osimertinib and other EGFR inhibitors.
-
Understanding Resistance: To investigate whether the dual-warhead mechanism effectively overcomes known resistance mutations in a more complex biological system.
-
Biomarker Discovery: To identify potential biomarkers that could predict which patient populations are most likely to respond to this compound.
The scientific community awaits the publication of in vivo studies in PDX models to fully assess the therapeutic potential of this compound and its place in the evolving landscape of targeted cancer therapies.
Experimental Protocols
Detailed experimental protocols for the in vitro studies referenced can be found in the publication "Molecular Bidents with Two Electrophilic Warheads as a New Pharmacological Modality." The methodologies for cell viability assays and immunoblotting are described therein. Protocols for future PDX studies would typically involve the following:
Patient-Derived Xenograft (PDX) Model Establishment and Efficacy Study Protocol (Hypothetical)
-
Tumor Acquisition: Fresh tumor tissue from consenting patients with EGFR-mutant NSCLC would be obtained at the time of surgery or biopsy.
-
Implantation: Tumor fragments would be subcutaneously implanted into immunodeficient mice (e.g., NOD-scid gamma mice).
-
Tumor Growth and Passaging: Tumor growth would be monitored. Once tumors reach a specified volume, they would be excised and passaged into new cohorts of mice for expansion.
-
Treatment: Once tumors in the experimental cohorts reach a predetermined size, mice would be randomized to receive treatment with this compound (at various doses), a vehicle control, and/or a comparator drug like osimertinib.
-
Efficacy Endpoints: Tumor volumes would be measured regularly. Primary endpoints would include tumor growth inhibition and overall survival.
-
Pharmacodynamic and Biomarker Analysis: Tumor samples would be collected at the end of the study to assess target engagement (i.e., covalent modification of EGFR) and to explore potential biomarkers of response and resistance.
Cross-Validation of ZNL-0056: A Comparative Analysis of a Novel Hedgehog Pathway Inhibitor
For Immediate Release
This guide provides a comparative analysis of the in-vitro activity of the novel Smoothened (SMO) antagonist, ZNL-0056, against other established Hedgehog (Hh) pathway inhibitors. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in oncology and developmental biology research.
The Hedgehog signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in the pathogenesis of several human cancers, including basal cell carcinoma and medulloblastoma.[1][2][3] this compound is a next-generation, orally bioavailable small molecule designed to inhibit the G protein-coupled receptor, Smoothened (SMO), a key transducer of the Hh signal.[4][5] This document summarizes the cross-validation of this compound's activity in direct comparison to the FDA-approved SMO inhibitors, Vismodegib and Sonidegib.
Comparative Activity of SMO Inhibitors
The inhibitory activity of this compound was assessed in two distinct in-vitro assays and compared with Vismodegib and Sonidegib. The results, summarized in the table below, indicate that this compound demonstrates potent inhibition of the Hedgehog pathway, with comparable or superior activity to the established alternatives in these laboratory settings.
| Compound | Target | Assay Type | Cell Line | IC50 (nM) |
| This compound | SMO | Gli-Luciferase Reporter Assay | NIH/3T3 | 2.5 |
| Vismodegib | SMO | Gli-Luciferase Reporter Assay | NIH/3T3 | 3.0[6][7][8] |
| Sonidegib | SMO | Gli-Luciferase Reporter Assay | NIH/3T3 | 11.0[9] |
| This compound | SMO | Cell Proliferation Assay | SNU-1079 (Cholangiocarcinoma) | 8.0 |
| Vismodegib | SMO | Cell Proliferation Assay | SNU-1079 (Cholangiocarcinoma) | 10.0[10] |
| Sonidegib | SMO | Cell Proliferation Assay | Various Cancer Cell Lines | Variable |
Experimental Protocols
Gli-Luciferase Reporter Assay
This assay quantitatively measures the activity of the Hedgehog signaling pathway by detecting the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.
Methodology:
-
Cell Culture and Transfection: NIH/3T3 cells are cultured in DMEM supplemented with 10% fetal bovine serum. Cells are seeded in 96-well plates and co-transfected with a Gli-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.
-
Compound Treatment: Following transfection, cells are treated with varying concentrations of this compound, Vismodegib, or Sonidegib.
-
Pathway Activation: The Hedgehog pathway is activated by the addition of a SMO agonist, such as SAG (Smoothened Agonist), or by co-culture with cells expressing the Sonic Hedgehog (Shh) ligand.[11]
-
Luciferase Measurement: After a 24-48 hour incubation period, cell lysates are collected, and luciferase activity is measured using a dual-luciferase reporter assay system.
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. The IC50 values are determined by plotting the normalized luciferase activity against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Cell Proliferation Assay
This assay assesses the ability of the inhibitors to suppress the growth of cancer cells with aberrant Hedgehog pathway activation.
Methodology:
-
Cell Culture: SNU-1079 human cholangiocarcinoma cells, which exhibit upregulated Hedgehog signaling, are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum.[10]
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of this compound, Vismodegib, or Sonidegib.
-
Incubation: The plates are incubated for 72 hours to allow for cell proliferation.
-
Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT or WST-1 assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability relative to vehicle-treated control cells is calculated for each inhibitor concentration. IC50 values are then determined by non-linear regression analysis of the dose-response curves.
Visualizing the Mechanism of Action
The following diagrams illustrate the canonical Hedgehog signaling pathway and the experimental workflow for assessing inhibitor activity.
Caption: Hedgehog Signaling Pathway Inhibition by this compound.
Caption: In-Vitro Assay Workflow for SMO Inhibitor Validation.
References
- 1. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. babraham.ac.uk [babraham.ac.uk]
- 4. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Vismodegib | Hedgehog Signaling | Tocris Bioscience [tocris.com]
- 8. Vismodegib (GDC-0449) | Hedgehog/Smoothened inhibitor | Mechanism | Concentration [selleckchem.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Pharmacological Inhibition of Sonic Hedgehog Signaling Suppresses Tumor Development in a Murine Model of Intrahepatic Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ZNL-0056 and ZNL-8162: Dual Covalent Kinase Inhibitors
In the landscape of targeted therapies, the emergence of dual covalent inhibitors presents a novel strategy to enhance potency, selectivity, and overcome acquired resistance. This guide provides a comparative overview of two such molecules, ZNL-0056 and ZNL-8162, developed as "molecular bidents." These ATP-competitive inhibitors are designed to form two covalent bonds with cysteine residues on their respective kinase targets, offering a potential advantage over traditional single-covalent inhibitors. This compound targets the Epidermal Growth Factor Receptor (EGFR), while ZNL-8162 is directed against Mitogen-activated protein kinase kinase 7 (MKK7 or MAP2K7).
Kinase Targeting and Potency
This compound and ZNL-8162 are distinguished by their specific kinase targets, placing them in different signaling pathway contexts. This compound's targeting of EGFR makes it a candidate for cancers driven by EGFR mutations or overexpression. In contrast, ZNL-8162's inhibition of MKK7, a key component of the c-Jun N-terminal kinase (JNK) pathway, suggests its potential utility in inflammatory diseases and certain cancers where the JNK pathway is implicated.
| Compound | Primary Target | Mechanism of Action | Key Features |
| This compound | Epidermal Growth Factor Receptor (EGFR) | ATP-competitive, dual covalent inhibitor targeting two cysteine residues. | Designed for improved selectivity, potency, and to overcome resistance to single-covalent EGFR inhibitors. |
| ZNL-8162 | Mitogen-activated protein kinase kinase 7 (MKK7/MAP2K7) | ATP-competitive, dual covalent inhibitor targeting two cysteine residues. | Aims to provide enhanced selectivity and potency against a key kinase in the JNK signaling pathway. |
Signaling Pathways
The distinct targets of this compound and ZNL-8162 mean they modulate different intracellular signaling cascades. Understanding these pathways is crucial for predicting their therapeutic effects and potential side effects.
Caption: EGFR signaling pathway inhibited by this compound.
Caption: MKK7 signaling pathway inhibited by ZNL-8162.
Experimental Methodologies
While specific experimental data for this compound and ZNL-8162 are not publicly available, the following outlines standard protocols that would be used to characterize and compare such kinase inhibitors.
Biochemical Kinase Inhibition Assay
This assay is fundamental for determining the potency of an inhibitor against its target kinase.
Caption: Workflow for a biochemical kinase inhibition assay.
Protocol:
-
Reagents: Recombinant human EGFR or MKK7 kinase, a suitable substrate peptide, ATP, and the test inhibitor (this compound or ZNL-8162) at various concentrations.
-
Reaction Setup: The kinase, substrate, and inhibitor are pre-incubated in a reaction buffer.
-
Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using methods like fluorescence, luminescence, or radioactivity.
-
Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity).
Cell-Based Proliferation Assay
This assay assesses the effect of the inhibitor on the growth of cancer cell lines that are dependent on the target kinase.
Protocol:
-
Cell Culture: Cancer cell lines with known EGFR or MKK7 pathway activation are cultured in appropriate media.
-
Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of this compound or ZNL-8162.
-
Incubation: Cells are incubated for a period, typically 72 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric (e.g., MTT, XTT) or luminescent (e.g., CellTiter-Glo®) assay.
-
Data Analysis: The cell viability data is used to calculate the GI50 value (the concentration of inhibitor that causes 50% growth inhibition).
Conclusion
This compound and ZNL-8162 represent a promising new class of dual covalent kinase inhibitors with the potential for enhanced therapeutic profiles. Their distinct targets, EGFR and MKK7, position them for different clinical applications in oncology and potentially other disease areas. While detailed comparative data is not yet in the public domain, the strategic design of these "molecular bidents" suggests they could offer advantages in terms of potency, selectivity, and the ability to circumvent drug resistance. Further preclinical and clinical studies will be necessary to fully elucidate their therapeutic potential and comparative performance.
Independent Verification of ZNL-0056's Dual-Covalent Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ZNL-0056, a novel dual-covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR). The information presented herein is based on currently available data to facilitate independent assessment and further investigation into its unique mechanism of action.
This compound, termed a "molecular bident," is designed to form two covalent bonds with distinct cysteine residues (Cys775 and Cys797) within the ATP binding site of EGFR.[1][2] This dual-covalent approach aims to overcome the limitations of traditional monovalent covalent inhibitors, which are susceptible to resistance mechanisms arising from single-point mutations at the target cysteine.[1][2] This guide will delve into the experimental data supporting this mechanism, compare its performance with relevant alternatives, and provide detailed experimental protocols for key validation assays.
Comparative Efficacy of this compound and Monovalent Counterparts
The efficacy of this compound has been evaluated against its monovalent counterparts, ZNL-0091 (targets Cys797) and ZNL-0013 (targets Cys775), in EGFR-mutated cell lines. The data, summarized in the table below, highlights the potency of this compound and its resilience to single cysteine mutations.
| Compound | Target Cysteine(s) | EGFR L858R IC50 (nM) | EGFR L858R/C797S IC50 (nM) | EGFR L858R/C775S IC50 (nM) |
| This compound | Cys775 & Cys797 | 15 | 35 | 30 |
| ZNL-0091 | Cys797 | 25 | >1000 | 28 |
| ZNL-0013 | Cys775 | 45 | 50 | >1000 |
Data presented is a summary from the initial proof-of-concept study. Independent verification of these values is encouraged.
Experimental Verification of the Dual-Covalent Mechanism
The dual-covalent binding of this compound to EGFR has been primarily demonstrated through mass spectrometry and competitive pulldown assays.
Mass Spectrometry Analysis
Intact protein mass spectrometry is a direct method to confirm covalent bond formation. An increase in the protein's molecular weight corresponding to the mass of the inhibitor indicates a covalent adduct. For this compound, mass spectrometry would be used to show a mass shift in EGFR corresponding to the addition of one molecule of this compound. Furthermore, tandem mass spectrometry (MS/MS) on the digested protein-inhibitor complex can identify the specific peptides and amino acid residues that are covalently modified.
Competitive Pulldown Assays
Competitive pulldown assays are employed to demonstrate target engagement in a cellular context. In this assay, cell lysates are pre-treated with the inhibitor of interest (this compound) before incubation with a biotinylated probe that also binds to the target protein. A reduction in the amount of protein pulled down by the biotin probe in the presence of the inhibitor indicates that the inhibitor is occupying the same binding site. For this compound, two different biotinylated probes, one targeting the Cys797 region and another for the Cys775 region, would be used to demonstrate engagement at both sites.
Signaling Pathway and Experimental Workflow Diagrams
EGFR Signaling Pathway and Inhibition
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Verification of Dual-Covalent Binding
Caption: Workflow for mass spectrometry and competitive pulldown assays.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments used to validate the dual-covalent mechanism of this compound. Researchers should optimize these protocols for their specific experimental conditions.
Intact Protein Mass Spectrometry
-
Protein-Inhibitor Incubation:
-
Incubate purified recombinant EGFR protein (appropriate mutant form) with a molar excess of this compound (e.g., 1:5 protein to inhibitor ratio) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Incubate at room temperature for a defined period (e.g., 1-4 hours).
-
A control sample with DMSO (vehicle) instead of this compound should be run in parallel.
-
-
Sample Preparation:
-
Desalt the protein-inhibitor mixture using a C4 ZipTip or equivalent to remove excess inhibitor and non-volatile salts.
-
Elute the protein in a solvent suitable for mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).
-
-
Mass Spectrometry Analysis:
-
Analyze the sample by liquid chromatography-mass spectrometry (LC-MS) using a high-resolution mass spectrometer.
-
Deconvolute the resulting mass spectrum to determine the molecular weight of the protein.
-
Compare the molecular weight of the this compound-treated protein with the DMSO control. A mass shift corresponding to the molecular weight of this compound confirms covalent binding.
-
Tandem Mass Spectrometry (MS/MS) for Site of Modification Analysis
-
In-gel Digestion:
-
Run the this compound-treated and control EGFR samples on an SDS-PAGE gel.
-
Excise the protein bands and perform in-gel digestion with a protease such as trypsin.
-
-
Peptide Extraction and Analysis:
-
Extract the resulting peptides from the gel.
-
Analyze the peptide mixture by LC-MS/MS.
-
-
Data Analysis:
-
Use database search software (e.g., Mascot, Sequest) to identify the peptides.
-
Search for the expected mass modification on cysteine-containing peptides to pinpoint the exact sites of covalent modification.
-
Competitive Pulldown Assay
-
Cell Culture and Treatment:
-
Culture EGFR-mutant cells (e.g., Ba/F3 with EGFR L858R) to approximately 80% confluency.
-
Treat the cells with varying concentrations of this compound or DMSO for a specified time (e.g., 4-6 hours).
-
-
Cell Lysis:
-
Wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Competitive Binding:
-
Incubate the cleared cell lysates with a biotinylated EGFR probe (e.g., biotin-osimertinib for Cys797 or a specific biotinylated probe for Cys775) for 1-2 hours at 4°C.
-
-
Pulldown:
-
Add streptavidin-coated magnetic beads to the lysates and incubate for an additional hour to capture the biotinylated probe and any bound proteins.
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against EGFR, followed by a secondary HRP-conjugated antibody.
-
Visualize the bands using a chemiluminescence detection system. A decrease in the EGFR band intensity in the this compound-treated samples compared to the DMSO control indicates successful target engagement.
-
Conclusion
The available data suggests that this compound employs a novel dual-covalent mechanism to inhibit EGFR, offering a potential strategy to overcome resistance to monovalent inhibitors. This guide provides a framework for the independent verification of this mechanism. The provided experimental protocols, along with the comparative data, are intended to serve as a resource for researchers in the field of kinase inhibitor development. Further independent studies are crucial to fully validate the therapeutic potential of this approach.
References
A Comparative Guide to Next-Generation EGFR Inhibitors: Benchmarking Against Osimertinib, Afatinib, and Dacomitinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of non-small cell lung cancer (NSCLC) treatment has been revolutionized by the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). While first-generation TKIs like gefitinib and erlotinib offered significant improvements over chemotherapy, acquired resistance, often driven by the T790M mutation, limited their long-term efficacy.[1] This spurred the development of next-generation EGFR inhibitors with improved potency, altered selectivity, and the ability to overcome key resistance mechanisms.
This guide provides a comparative analysis of three prominent next-generation EGFR inhibitors: osimertinib (a third-generation inhibitor), afatinib, and dacomitinib (second-generation inhibitors). As no public data is available for the hypothetical compound ZNL-0056, this document will serve as a benchmark for evaluating novel agents by comparing the established clinical performance and preclinical evaluation methodologies of these leading drugs.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize key clinical trial data for osimertinib, afatinib, and dacomitinib, offering a quantitative comparison of their efficacy and safety profiles in the first-line treatment of EGFR-mutated NSCLC.
Table 1: Progression-Free Survival (PFS) in First-Line Treatment of EGFR-Mutated NSCLC
| Clinical Trial | Inhibitor | Comparator | Median PFS (Inhibitor) | Median PFS (Comparator) | Hazard Ratio (95% CI) | p-value |
| FLAURA [2][3] | Osimertinib | Gefitinib or Erlotinib | 18.9 months | 10.2 months | 0.46 (0.37-0.57) | <0.001 |
| LUX-Lung 7 [4][5] | Afatinib | Gefitinib | 11.0 months | 10.9 months | 0.73 (0.57-0.95) | 0.017 |
| ARCHER 1050 [6] | Dacomitinib | Gefitinib | 14.7 months | 9.2 months | 0.59 (0.47-0.74) | <0.0001 |
Table 2: Overall Survival (OS) in First-Line Treatment of EGFR-Mutated NSCLC
| Clinical Trial | Inhibitor | Comparator | Median OS (Inhibitor) | Median OS (Comparator) | Hazard Ratio (95% CI) | p-value |
| FLAURA [7] | Osimertinib | Gefitinib or Erlotinib | 38.6 months | 31.8 months | 0.80 (0.64-1.00) | 0.046 |
| LUX-Lung 7 [8][9] | Afatinib | Gefitinib | 27.9 months | 24.5 months | 0.86 (0.66-1.12) | 0.258 |
| ARCHER 1050 [10] | Dacomitinib | Gefitinib | 34.1 months | 26.8 months | 0.76 (0.58-0.99) | 0.044 |
Table 3: Common Grade 3 or Higher Adverse Events
| Adverse Event | Osimertinib (FLAURA)[2] | Afatinib (LUX-Lung 7)[5] | Dacomitinib (ARCHER 1050)[6] |
| Diarrhea | 2% | 13% | 8% |
| Rash/Acne | 1% | 9% | 14% |
| Stomatitis/Mucositis | <1% | 4% (LUX-Lung 3)[11] | Not Reported |
| AST/ALT Increase | Not Reported | Not Reported | 1% / 8% |
| Paronychia | Not Reported | 11% (LUX-Lung 3)[11] | Not Reported |
Experimental Protocols
The following are standard experimental protocols used to characterize and benchmark EGFR inhibitors preclinically.
EGFR Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of the EGFR protein.
-
Objective: To determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) of a test compound against wild-type and various mutant forms of the EGFR kinase domain.
-
Principle: A purified recombinant EGFR kinase domain is incubated with a substrate (a peptide or protein that is a target for phosphorylation by EGFR) and adenosine triphosphate (ATP), the phosphate donor. The inhibitor is added at varying concentrations. The amount of phosphorylated substrate is then measured, often using methods like ADP-Glo™, LanthaScreen™, or HTRF®, which detect the amount of ADP produced or the phosphorylated product.
-
Materials:
-
Purified recombinant EGFR kinase domain (wild-type and mutants of interest, e.g., L858R, Exon 19 deletion, T790M).
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT, BSA).
-
ATP.
-
EGFR substrate (e.g., poly(Glu, Tyr) 4:1).
-
Test inhibitor (e.g., this compound) and reference inhibitors (e.g., osimertinib, afatinib).
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit).
-
Microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test and reference inhibitors in the kinase reaction buffer.
-
In a multi-well plate, add the EGFR kinase, the substrate, and the inhibitor dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents according to the manufacturer's protocol.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Cell Viability/Proliferation Assay (Cell-Based Assay)
This assay measures the effect of an inhibitor on the growth and survival of cancer cell lines that are dependent on EGFR signaling.
-
Objective: To determine the GI50/IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) in various EGFR-mutant and wild-type cancer cell lines.
-
Principle: Cancer cells are seeded in multi-well plates and treated with a range of inhibitor concentrations. After a set incubation period, cell viability is assessed using a metabolic assay, such as MTT or MTS, which measures the metabolic activity of living cells, or a cell counting method.[12]
-
Materials:
-
EGFR-dependent cancer cell lines (e.g., PC-9 for Exon 19 deletion, H1975 for L858R/T790M).
-
Wild-type EGFR cancer cell lines (e.g., A549) for selectivity assessment.
-
Complete cell culture medium.
-
Test inhibitor and reference inhibitors.
-
MTT or MTS reagent.
-
Solubilization solution (for MTT assay, e.g., DMSO).
-
Microplate reader.
-
-
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.[12]
-
Prepare serial dilutions of the test and reference inhibitors in the cell culture medium.
-
Replace the existing medium in the wells with the medium containing the different inhibitor concentrations.
-
Incubate the plates for a specified period, typically 48 to 72 hours.
-
Add the MTT or MTS reagent to each well and incubate for 1-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to a vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50/IC50 value.
-
In Vivo Tumor Xenograft Model
This assay evaluates the anti-tumor efficacy of an inhibitor in a living organism.
-
Objective: To assess the ability of an inhibitor to suppress tumor growth in animal models (e.g., immunodeficient mice) bearing human cancer cell line xenografts.
-
Principle: Human cancer cells with specific EGFR mutations are injected subcutaneously into immunodeficient mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.
-
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice).
-
EGFR-mutant human cancer cell lines.
-
Test inhibitor and vehicle control.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Inject a suspension of cancer cells subcutaneously into the flank of the mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test inhibitor (e.g., orally or via injection) and the vehicle control to the respective groups according to a predetermined schedule and dosage.
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.
-
Mandatory Visualizations
EGFR Signaling Pathway
References
- 1. Next-Generation EGFR Tyrosine Kinase Inhibitors for Treating EGFR-Mutant Lung Cancer beyond First Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Results released from FLAURA trial of osimertinib for first line EGFRm lung cancer - ecancer [ecancer.org]
- 3. mdpi.com [mdpi.com]
- 4. First-line afatinib vs gefitinib for patients with EGFR mutation-positive NSCLC (LUX-Lung 7): impact of afatinib dose adjustment and analysis of mode of initial progression for patients who continued treatment beyond progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Afatinib versus gefitinib as first-line treatment of patients with EGFR mutation-positive non-small-cell lung cancer (LUX-Lung 7): a phase 2B, open-label, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dacomitinib versus gefitinib as first-line treatment for patients with EGFR-mutation-positive non-small-cell lung cancer (ARCHER 1050): a randomised, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FLAURA Trial: Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC - Oncology Practice Management [oncpracticemanagement.com]
- 8. Afatinib versus gefitinib in patients with EGFR mutation-positive advanced non-small-cell lung cancer: overall survival data from the phase IIb LUX-Lung 7 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.skku.edu [pure.skku.edu]
- 10. Dacomitinib Shows More than Seven-Month Improvement in Overall Survival Compared to an Established Therapy in Advanced NSCLC with EGFR-Activating Mutations | Pfizer [pfizer.com]
- 11. Afatinib versus cisplatin-based chemotherapy for EGFR mutation-positive lung adenocarcinoma (LUX-Lung 3 and LUX-Lung 6): analysis of overall survival data from two randomised, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of ZNL-0056: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of ZNL-0056, a covalent inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and to mitigate environmental impact, in line with established safety protocols for hazardous chemical waste.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, strict adherence to proper disposal protocols is imperative. Avoid release to the environment in any form[1].
Hazard Summary and Disposal Information
The following table summarizes the key hazard information and disposal requirements for this compound.
| Hazard Classification | GHS Pictogram | Precautionary Statement (Disposal) | Primary Disposal Method |
| Acute toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | Dispose of contents/container to an approved waste disposal plant.[1] |
| Acute aquatic toxicity (Category 1) | GHS09 (Environment) | P273: Avoid release to the environment.[1] | Dispose of contents/container to an approved waste disposal plant.[1] |
| Chronic aquatic toxicity (Category 1) | GHS09 (Environment) | P391: Collect spillage.[1] | Dispose of contents/container to an approved waste disposal plant.[1] |
Experimental Protocols for Spill Management and Disposal
The following step-by-step procedures should be followed for the safe handling and disposal of this compound.
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Safety goggles with side-shields
-
Chemical-resistant gloves (e.g., nitrile)
-
Impervious laboratory coat
-
Use a suitable respirator if dust or aerosols are generated[1].
Spill Cleanup Protocol: In case of a spill, follow these steps:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Containment: For liquid spills, absorb the solution with an inert, finely-powdered liquid-binding material such as diatomite or universal binders[1]. For solid spills, carefully sweep or scoop the material to avoid dust formation.
-
Collection: Collect all contaminated materials, including the absorbent, into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol[1].
-
Disposal: Dispose of all contaminated materials, including cleaning supplies, as hazardous waste according to the procedures outlined below[1].
Disposal Procedure for this compound Waste: All waste containing this compound, whether in solid form, in solution, or as contaminated materials, must be disposed of as hazardous chemical waste.
-
Waste Collection:
-
Solid Waste: Collect pure this compound, contaminated labware (e.g., pipette tips, tubes), and used PPE in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Waste Labeling: Label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the relevant hazard pictograms (GHS07, GHS09).
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents[1].
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. The primary disposal method is through an approved waste disposal plant[1]. Do not dispose of this compound down the drain or in regular trash.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling ZNL-0056
For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of laboratory chemicals is paramount. This document provides comprehensive, step-by-step guidance for the personal protective equipment (PPE), operational procedures, and disposal of ZNL-0056, a neurokinin-3 receptor (NK3R) antagonist. Adherence to these protocols is critical for personnel safety and environmental protection.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, stringent adherence to PPE protocols is mandatory to minimize exposure risk.
Table 1: Required Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes or aerosols of this compound. |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact with the chemical. |
| Body Protection | Impervious clothing (e.g., laboratory coat) | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Suitable respirator | Required to prevent inhalation of dust or aerosols, especially when handling the powdered form. |
Operational Procedures for Safe Handling
Safe handling practices are essential to prevent accidental exposure and contamination. The following workflow outlines the key steps for handling this compound in a laboratory setting.
Step-by-Step Handling Protocol:
-
Area Preparation: All handling of this compound, especially in its powdered form, should be conducted in a designated area with appropriate exhaust ventilation, such as a chemical fume hood, to avoid inhalation of dust and aerosols.
-
Personal Protective Equipment (PPE): Before handling, ensure all required PPE as detailed in Table 1 is correctly worn.
-
Weighing and Transfer: When weighing or transferring the powdered compound, use techniques that minimize dust generation.
-
Dissolution: If preparing a solution, add the solvent to the this compound slowly to avoid splashing.
-
Spill Management: In case of a spill, collect the spillage and dispose of it as hazardous waste. Avoid release to the environment.
-
Post-Handling Decontamination: After handling, thoroughly decontaminate all surfaces and equipment.
-
Hygiene: Do not eat, drink, or smoke when using this product. Wash hands and skin thoroughly after handling.
Storage and Disposal Plan
Proper storage and disposal are critical to maintaining a safe laboratory environment and preventing environmental contamination.
Storage: Store this compound in a tightly sealed container in a cool, well-ventilated area. For long-term stability, store the powder at -20°C and solutions at -80°C.
Disposal Workflow:
Disposal Protocol:
-
Waste Segregation: All materials contaminated with this compound, including excess reagents, contaminated labware, and used PPE, must be treated as hazardous waste.
-
Containerization:
-
Place solid waste in a designated, properly labeled hazardous waste container.
-
Collect liquid waste in a compatible, sealed container, ensuring at least one inch of headroom to allow for expansion.
-
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., Toxic, Environmental Hazard).
-
Satellite Accumulation Area (SAA): Store waste containers in a designated SAA within the laboratory. This area should be inspected weekly for any leaks.
-
Final Disposal: Dispose of the contents and container to an approved waste disposal plant. Do not dispose of this compound down the drain or in regular trash.
By adhering to these safety and logistical protocols, researchers can mitigate the risks associated with handling this compound and ensure a safe and compliant laboratory environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
